molecular formula C9H8BrFO2 B1418570 Ethyl 3-Bromo-5-fluorobenzoate CAS No. 353743-43-8

Ethyl 3-Bromo-5-fluorobenzoate

Cat. No.: B1418570
CAS No.: 353743-43-8
M. Wt: 247.06 g/mol
InChI Key: NXLQOVWASVDMHM-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-fluorobenzoate (CAS 353743-43-8) is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure features a benzoate ring substituted with bromine and fluorine atoms, which enhances its lipophilicity and metabolic stability, making it a valuable intermediate for constructing more complex molecules . In research applications, Ethyl 3-Bromo-5-fluorobenzoate has been investigated as a biochemical probe and has shown promising antimicrobial properties . Studies indicate it can act as an inhibitor in assays involving bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication . It has demonstrated significant inhibition of E. coli growth, suggesting potential as a lead candidate for developing new antibiotics . The primary targets and full mechanism of action of Ethyl 3-Bromo-5-fluorobenzoate in biological systems are areas of ongoing research . The compound is synthesized via esterification of 3-bromo-5-fluorobenzoic acid with ethanol . Key physicochemical properties include a topological polar surface area (TPSA) of 26.3 Ų and moderate lipophilicity (LogP ≈ 2.5), indicating good suitability for organic synthesis . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLQOVWASVDMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Bromo-5-fluorobenzoate

Ethyl 3-bromo-5-fluorobenzoate (CAS No. 353743-43-8) is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of bromo, fluoro, and ethyl ester functional groups on a benzene ring offers medicinal chemists and materials scientists a versatile scaffold for molecular elaboration. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target drug candidates. The ethyl ester group offers a site for further modification or can be hydrolyzed to the corresponding carboxylic acid.

This guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-bromo-5-fluorobenzoate, offering field-proven insights into its characterization, synthesis, and handling for professionals in research and drug development.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research.

  • IUPAC Name: Ethyl 3-bromo-5-fluorobenzoate

  • CAS Number: 353743-43-8[1]

  • Molecular Formula: C₉H₈BrFO₂[1]

  • Molecular Weight: 247.06 g/mol [1]

  • Synonyms: 3-Bromo-5-fluorobenzoic acid ethyl ester, ethyl 3-bromo-5-fluoro-benzoate[1]

Caption: 2D Structure of Ethyl 3-bromo-5-fluorobenzoate

Physicochemical Properties: A Comparative Analysis

While experimental data for Ethyl 3-bromo-5-fluorobenzoate is not widely published, we can infer its properties from available data on its key synthetic precursor, 3-Bromo-5-fluorobenzoic acid, and computational predictions. This comparative approach is essential for planning synthesis and purification strategies.

PropertyEthyl 3-Bromo-5-fluorobenzoate3-Bromo-5-fluorobenzoic acid (Precursor)Justification & Insight
Physical State Predicted: Liquid or low-melting solidWhite crystalline powder[2]Esterification of the carboxylic acid typically lowers the melting point. The absence of strong hydrogen bonding in the ester further supports this prediction.
Melting Point N/A140 °C[2]Expected to be significantly lower than the parent acid.
Boiling Point N/A303.3 ± 27.0 °C (Predicted)[2]The ester is expected to be volatile enough for purification by vacuum distillation, a common technique for such compounds.
Density N/A1.789 ± 0.06 g/cm³ (Predicted)[2]The density is likely to be high for an organic molecule due to the presence of the heavy bromine atom.
Solubility Predicted: Soluble in common organic solvents (DCM, EtOAc, THF, Acetone).Insoluble in water[2]The ethyl group increases lipophilicity, making it readily soluble in organic solvents but virtually insoluble in water. This differential solubility is key to its extractive workup during synthesis.
LogP 2.76490 (Predicted)[1]N/AA LogP value in this range indicates moderate lipophilicity, consistent with its structure and relevant for applications in drug discovery where membrane permeability is a factor.

Spectroscopic Characterization: The Fingerprint of a Molecule

Unambiguous structural confirmation relies on a combination of spectroscopic methods. While a dedicated experimental spectrum for Ethyl 3-bromo-5-fluorobenzoate is not available in public databases, its expected spectral characteristics can be reliably predicted based on its functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region is key for confirming the substitution pattern.

  • Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (approx. 7.5-8.2 ppm). Due to the meta-relationship of all substituents, each proton will appear as a multiplet (e.g., doublet of doublets or triplet of doublets) due to coupling with the other two aromatic protons and the fluorine atom.

  • Ethyl Group Protons: A quartet (2H, approx. 4.4 ppm) for the -OCH₂- protons, coupled to the adjacent methyl group. A triplet (3H, approx. 1.4 ppm) for the -CH₃ protons, coupled to the adjacent methylene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal around 164-166 ppm is expected for the ester C=O.

  • Aromatic Carbons: Six signals are expected. The carbons directly bonded to bromine (C-Br) and fluorine (C-F) will show characteristic shifts and C-F coupling. The C-F bond will cause the C5 signal to appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).

  • Ethyl Group Carbons: Two signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretch: A distinct band in the 1100-1300 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ range.

  • C-Br Stretch: A weaker absorption in the 500-600 cm⁻¹ region.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The most telling feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed for the molecular ion, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (e.g., at m/z 246 and 248).

  • Fragmentation: A common fragmentation pathway for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, and the loss of the ethoxy group (-OC₂H₅, 45 Da).

Standard Synthesis and Purification Workflow

The most direct and reliable method for preparing Ethyl 3-bromo-5-fluorobenzoate is through the Fischer esterification of its corresponding carboxylic acid. This method is robust, scalable, and utilizes common laboratory reagents.

G start Start Materials: 3-Bromo-5-fluorobenzoic Acid Ethanol (Excess, Solvent) Sulfuric Acid (Catalyst) reaction Reaction Step: Combine reactants and heat to reflux (e.g., 78°C) for 4-12 hours. Monitor by TLC. start->reaction 1. Esterification workup1 Quenching & Neutralization: Cool mixture. Neutralize catalyst with aq. NaHCO₃ solution. reaction->workup1 2. Workup workup2 Extraction: Extract product into an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Washing & Drying: Wash organic layer with brine. Dry over anhydrous Na₂SO₄ or MgSO₄. workup2->workup3 purification Purification: Filter drying agent. Concentrate under reduced pressure. Purify via column chromatography or vacuum distillation. workup3->purification 3. Isolation final Final Product: Ethyl 3-Bromo-5-fluorobenzoate (Characterize by NMR, IR, MS) purification->final 4. Analysis

Sources

Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 3-Bromo-5-fluorobenzoate in Organic Solvents

Ethyl 3-bromo-5-fluorobenzoate is a key building block in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals.[1] Its utility in creating anti-inflammatory and anti-cancer agents underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that profoundly influences reaction kinetics, purification strategies, and the ultimate bioavailability of a drug candidate.[2] An in-depth comprehension of the solubility of Ethyl 3-bromo-5-fluorobenzoate in a range of organic solvents is therefore indispensable for researchers and drug development professionals. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and robust experimental protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent.[3] Ethyl 3-bromo-5-fluorobenzoate is an aromatic ester with the molecular formula C9H8BrFO2.[4] Its structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and an ethyl ester group, results in a molecule with moderate polarity. The presence of the electronegative halogen atoms and the ester functionality introduces polar characteristics, while the benzene ring and the ethyl group contribute to its nonpolar nature.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[3] Given its mixed polarity, Ethyl 3-bromo-5-fluorobenzoate is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in a range of organic solvents. The precursor, 3-Bromo-5-fluorobenzoic acid, is noted to be insoluble in water.[5][6] While the ester is generally less polar than the carboxylic acid, its solubility in aqueous media is also expected to be low.

Key Physicochemical Properties of Ethyl 3-Bromo-5-fluorobenzoate:

PropertyValueSource
Molecular FormulaC9H8BrFO2[4]
Molecular Weight247.061 g/mol [4]
LogP (Octanol-Water Partition Coefficient)2.76490[4]

The LogP value of 2.76 suggests that Ethyl 3-bromo-5-fluorobenzoate is significantly more soluble in octanol than in water, indicating a lipophilic character. This further supports the expectation of higher solubility in organic solvents.

Qualitative and Quantitative Assessment of Solubility

A systematic approach to determining the solubility of Ethyl 3-bromo-5-fluorobenzoate involves both qualitative and quantitative methods.

Qualitative Solubility Determination

A preliminary assessment of solubility can be rapidly performed to classify the compound's solubility in various solvents. This is often done by observing the dissolution of a small, known amount of the solute in a specific volume of the solvent.[7][8]

A General Protocol for Qualitative Solubility Testing:

  • Add approximately 25 mg of Ethyl 3-bromo-5-fluorobenzoate to a small test tube.

  • Add 0.5 mL of the test solvent to the test tube.

  • Stir or vortex the mixture vigorously for 60 seconds.[7]

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Record the compound as soluble, partially soluble, or insoluble.

This process should be repeated for a range of solvents with varying polarities, from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., ethanol, methanol).[9]

Quantitative Solubility Determination: The Shake-Flask Method

For precise and accurate solubility data, the shake-flask method is a widely accepted and robust technique.[10][11] This method determines the equilibrium solubility, which is the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature and pressure.[2][12]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Ethyl 3-Bromo-5-fluorobenzoate B Add to a known volume of solvent in a sealed vial A->B  Combine C Agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) B->C  Incubate D Allow the solution to stand for sedimentation C->D  Settle E Filter the supernatant through a 0.45 µm syringe filter D->E  Clarify F Prepare dilutions of the filtrate E->F  Prepare for analysis G Analyze by a suitable analytical method (e.g., HPLC, UV-Vis) F->G  Inject/Measure H Quantify concentration against a standard curve G->H  Calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

1. Materials and Equipment:

  • Ethyl 3-Bromo-5-fluorobenzoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and 0.45 µm syringe filters (compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 3-bromo-5-fluorobenzoate to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[11]

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 18 hours to allow the excess solid to sediment.[10]

    • Carefully draw the supernatant into a syringe, avoiding any undissolved solid.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any particulate matter that could interfere with the analysis.[13]

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the quantification of Ethyl 3-bromo-5-fluorobenzoate. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a series of standard solutions of known concentrations.[14]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solutions.

    • Determine the concentration of Ethyl 3-bromo-5-fluorobenzoate in the diluted samples by comparing their peak areas to the calibration curve.[14]

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of Ethyl 3-Bromo-5-fluorobenzoate in Various Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Diethyl Ether2.8Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueCalculated Value

The results in this table will allow researchers to select the most appropriate solvent for their specific application, whether it be for a chemical reaction, a purification process like crystallization, or formulation development.

Relationship Between Solvent Polarity and Solubility

A graphical representation of the relationship between solvent polarity and the solubility of Ethyl 3-bromo-5-fluorobenzoate can provide valuable insights.

G cluster_solute Ethyl 3-Bromo-5-fluorobenzoate cluster_solvents Solvent Spectrum Solute Mixed Polarity (Aromatic Ring, Halogens, Ester) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Moderate to Good Solubility (van der Waals interactions) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DCM) Solute->PolarAprotic High Solubility (Dipole-dipole interactions) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) Solute->PolarProtic Moderate Solubility (Potential for H-bonding with ester oxygen)

Sources

Ethyl 3-Bromo-5-fluorobenzoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Synthesis, and Handling for R&D Applications

Chemical Identity & Strategic Utility

Ethyl 3-Bromo-5-fluorobenzoate is a high-value halogenated building block used extensively in medicinal chemistry.[1] Its structural duality—containing both a bromine atom (amenable to cross-coupling) and a fluorine atom (providing metabolic stability and modulating pKa)—makes it a critical scaffold for the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles.[1]

Property Specification
CAS Number 353743-43-8
IUPAC Name Ethyl 3-bromo-5-fluorobenzoate
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Colorless to light yellow liquid (or low-melting solid)
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOH, DMSO
Key Functionality Aryl Bromide (Suzuki/Buchwald site), Ester (Derivatization site)
Critical Safety Profile & Risk Mitigation

Note: As an R&D intermediate, this substance has not been fully tested for chronic toxicity.[1] The protocols below assume a "Universal Precaution" approach typical for halogenated aromatics.

2.1 Hazard Classification (GHS)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

2.2 Engineering Controls & PPE

Unlike standard MSDS lists, this guide prioritizes breakthrough mechanics.

  • Respiratory: Use a fume hood with a minimum face velocity of 100 fpm.[1] If handling powders or aerosols outside a hood, an N95/P100 respirator is insufficient due to organic vapor potential; use a half-mask with OV/P100 cartridges .[1]

  • Dermal: This compound is lipophilic.[1] Latex gloves offer poor protection.[1] Use Nitrile (minimum 5 mil thickness) .[1] For prolonged contact, double-glove or use Silver Shield® laminates.[1]

  • Ocular: Chemical splash goggles are mandatory.[1] Safety glasses with side shields are insufficient for liquid handling where splashing is a risk.[1]

2.3 First Aid Logic
  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases transdermal absorption.[1] Wash with lipophilic surfactants (soap) and copious water for 15 minutes.[1]

  • Eye Contact: Irrigate immediately.[1] The ester functionality can hydrolyze to the acid in the eye, causing increasing irritation over time.[1]

Handling, Stability & Storage Protocols
3.1 Storage Architecture
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The ester bond is susceptible to hydrolysis in moist air, converting the material to 3-bromo-5-fluorobenzoic acid (white solid precipitate).[1]

  • Temperature: Refrigerate (2–8°C). While stable at room temperature for short periods, cold storage retards transesterification or hydrolysis.[1]

  • Incompatibility: Keep away from strong bases (NaOH, KOH) and strong reducing agents (LiAlH₄).[1]

3.2 Operational Workflow Diagram

The following decision tree outlines the safety logic for handling this compound in a synthesis lab.

SafetyLogic Start Start: Handling Ethyl 3-Bromo-5-fluorobenzoate CheckState Check Physical State (Liquid vs Solid) Start->CheckState Liquid Liquid Phase CheckState->Liquid Solid Solid/Powder Phase CheckState->Solid VaporRisk Risk: Organic Vapor & Splash Liquid->VaporRisk DustRisk Risk: Particulate Inhalation Solid->DustRisk Control_L Control: Fume Hood + Nitrile Gloves + Goggles VaporRisk->Control_L Control_S Control: Fume Hood + Anti-Static Spatula + Mask DustRisk->Control_S Action Proceed with Synthesis Control_L->Action Control_S->Action

Figure 1: Safety decision matrix for handling halogenated benzoate esters.

Synthetic Utility & Experimental Workflows

This section details the two primary reactions relevant to drug discovery: Suzuki-Miyaura Coupling (utilizing the bromine) and Ester Hydrolysis (utilizing the ester).[1]

4.1 Workflow A: Suzuki-Miyaura Cross-Coupling

The bromine at the 3-position is highly activated for Pd-catalyzed coupling.[1] The fluorine at the 5-position remains intact, serving as a bio-isostere for hydrogen or to block metabolic sites.[1]

  • Reagents:

    • Substrate: Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv)[1]

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (3-5 mol%) - Preferred for steric tolerance.

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Protocol:

    • Charge reaction vessel with substrate, boronic acid, and base.[1]

    • Purge with Nitrogen/Argon for 5 minutes (oxygen poisons the Pd catalyst).

    • Add solvent (degassed) and catalyst.[1]

    • Heat to 80–90°C for 4–12 hours.

    • Monitor: TLC (Hexane/EtOAc) or LC-MS. The product will be more polar than the starting bromide but less polar than the boronic acid.[1]

4.2 Workflow B: Ester Hydrolysis (Saponification)

To access the carboxylic acid for amide coupling.[1]

  • Reagents: LiOH (3.0 equiv), THF/Water (1:1).[1]

  • Protocol: Stir at Room Temperature. Avoid heating if possible to prevent defluorination (nucleophilic aromatic substitution is rare but possible under forcing basic conditions).[1]

4.3 Synthesis Visualization

SynthesisWorkflow Start Ethyl 3-Bromo-5-fluorobenzoate Step1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 C-C Bond Formation Intermed Biaryl Ester Intermediate Step1->Intermed Step2 Hydrolysis (LiOH, THF/H2O) Intermed->Step2 Deprotection Final 3-Aryl-5-fluorobenzoic Acid (Drug Scaffold) Step2->Final

Figure 2: Primary synthetic pathway for generating biaryl acid scaffolds.

Emergency Response & Waste Management
5.1 Spill Cleanup
  • Evacuate: Remove ignition sources (Flash point >100°C, but combustible).

  • Absorb: Use vermiculite or sand.[1] Do not use sawdust (combustible).[1]

  • Decontaminate: Wipe surfaces with a dilute detergent solution.[1]

5.2 Disposal
  • Classification: Halogenated Organic Waste.[1]

  • Protocol: Do not mix with acid waste streams.[1] Dispose of via high-temperature incineration equipped with a scrubber for HF and HBr by-products.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733519 (Related: Ethyl 3-bromobenzoate).[1] Retrieved from [Link][1]

  • ChemSrc (2025). Ethyl 3-bromo-5-fluorobenzoate MSDS and Properties.[1] Retrieved from [Link][1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Standard protocol reference for Section 4.1).

Sources

Strategic Sourcing and Application of Ethyl 3-Bromo-5-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-Bromo-5-fluorobenzoate (CAS: 66728-50-5 ) is a high-value halogenated scaffold used primarily in the synthesis of kinase inhibitors and metabolically stable biaryl systems. Its unique 1,3,5-substitution pattern allows for orthogonal functionalization: the ester provides a handle for cyclization or reduction, the bromine facilitates palladium-catalyzed cross-coupling, and the fluorine atom modulates lipophilicity and metabolic stability (blocking P450 oxidation sites).

This guide provides a technical framework for sourcing, validating, and utilizing this intermediate in drug discovery workflows.

Part 1: The Chemical Scaffold & Therapeutic Relevance

Structural Logic

The 3-Bromo-5-fluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific arrangement serves two critical functions:

  • Metabolic Blocking: The fluorine at the 5-position blocks a common site of oxidative metabolism on the phenyl ring, extending the half-life (

    
    ) of the final drug candidate.
    
  • Vector Control: The bromine at the 3-position allows for the introduction of diversity elements (via Suzuki/Buchwald couplings) at a specific vector relative to the ester anchor.

Reactivity Hub

The following diagram illustrates the divergent synthesis pathways accessible from this single scaffold.

ReactivityHub Core Ethyl 3-Bromo-5-fluorobenzoate (CAS 66728-50-5) Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond / Amination) Core->Buchwald Pd(0), HNR2 Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH, THF/H2O Reduction Reduction (Benzyl Alcohol) Core->Reduction LiBH4 or DIBAL Biaryl 3-Aryl-5-fluorobenzoate (Kinase Inhibitor Core) Suzuki->Biaryl Amine 3-Amino-5-fluorobenzoate (H-Bond Donor) Buchwald->Amine Acid 3-Bromo-5-fluorobenzoic Acid (Amide Coupling Precursor) Hydrolysis->Acid

Figure 1: Divergent synthesis pathways. The bromine handle (C-3) and ester handle (C-1) allow for orthogonal elaboration.

Part 2: Strategic Sourcing & Supplier Evaluation

Sourcing this compound requires navigating between "Catalog Aggregators" (who drop-ship) and "Original Manufacturers" (who synthesize). For CAS 66728-50-5, purity is rarely the issue; regio-purity and residual acid are the critical risks.

Supplier Tier Analysis
Supplier TypeExamplesProsConsRecommended For
Tier 1: Stocking Vendors Combi-Blocks, Enamine, FluorochemHigh reliability, in-house QC, ships <48hrs.Higher unit price for >100g.MedChem SAR, Hit-to-Lead (1g - 50g).
Tier 2: Catalog Aggregators Sigma-Aldrich, Fisher (often re-sourcing)Easy procurement systems (PunchOut).Often backordered; high markup.Routine lab restocking.
Tier 3: Bulk Manufacturers WuXi AppTec, PharmablockScale (kg), custom specs, lower cost/gram.Lead time (4-8 weeks).Process Development, Pilot Scale.
The "Self-Validating" Procurement Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Upon receipt of a new batch (>10g), execute this 3-step validation:

  • 1H-NMR (Regio-Isomer Check):

    • Risk: Bromination of 3-fluorobenzoate can yield the 2-bromo or 4-bromo isomers if not controlled.

    • Check: The aromatic region must show three distinct signals (approx.

      
       7.6–8.1 ppm) with meta coupling constants (
      
      
      
      Hz). Ortho coupling (
      
      
      Hz) indicates the wrong isomer.
  • Acid Content Titration:

    • Risk: Incomplete esterification leaves 3-bromo-5-fluorobenzoic acid. This acid will quench basic reagents (e.g., organolithiums) in downstream steps.

    • Check: Dissolve 100mg in neutral MeOH/Water and titrate with 0.01N NaOH using phenolphthalein.

  • Moisture Analysis (Karl Fischer):

    • Risk: Esters hydrolyze. If the material is "wet" (>0.5% water), shelf life is compromised.

Part 3: Application Guide (Experimental)

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling Ethyl 3-bromo-5-fluorobenzoate with Phenylboronic acid to synthesize Ethyl 5-fluoro-[1,1'-biphenyl]-3-carboxylate.

Rationale: This protocol uses a mild base (K3PO4) and a highly active catalyst system (Pd(dppf)Cl2) to prevent hydrolysis of the ethyl ester while ensuring complete conversion of the aryl bromide.

1. Reagents & Stoichiometry
  • Substrate: Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv, 1.0 mmol, 247 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 equiv, 3 mol%)

  • Base: K3PO4 (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 5 mL total) - Degassed

2. Step-by-Step Workflow
  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Cool under Argon flow.

  • Solids Addition: Charge the tube with the Substrate, Boronic Acid, Base, and Catalyst.

    • Note: Adding catalyst last is standard, but in a glovebox or inert flow, simultaneous addition is acceptable.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 5 minutes.

    • Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Reaction: Seal the vessel. Heat to 80°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.55) is often fluorescent under UV254.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite (removes Palladium black). Rinse with EtOAc.

    • Wash filtrate with Water (1x) and Brine (1x).

    • Dry over Na2SO4, concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

3. Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Catalyst deactivation (O2)Sparge solvents longer; switch to XPhos Pd G2.
Ester Hydrolysis Base too strong / Temp too highSwitch base to K2CO3 or CsF (anhydrous conditions).
Protodebromination Hydride source presentEnsure solvents are high grade; avoid alcohols.

Part 4: Synthesis & Impurity Origins

Understanding how the supplier makes the compound helps you predict impurities.

Commercial Route:



Impurity Profile:

  • Residual Copper: From the Sandmeyer reaction (Step 1). Can interfere with subsequent metal-catalyzed reactions.

    • Detection: ICP-MS.

    • Remediation: Wash with EDTA solution or use scavenger resins (e.g., QuadraPure TU).

  • Diazo-Tars: Colored impurities from Step 1. Usually removed by distillation, but cheap grades may appear yellow/orange (pure compound is white/colorless oil or low-melting solid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20086624, Ethyl 3-bromo-5-methylbenzoate (Analogous Structure). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. (Foundational text for the protocol).

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[3] (Mechanistic grounding for fluorine usage). Retrieved from [Link]

Sources

applications of Ethyl 3-Bromo-5-fluorobenzoate in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Ethyl 3-Bromo-5-fluorobenzoate in Organic Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 3-Bromo-5-fluorobenzoate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. Ethyl 3-bromo-5-fluorobenzoate has emerged as a highly strategic and versatile building block. Its utility stems from a unique confluence of structural features: a bromine atom positioned for facile cross-coupling, a fluorine atom that imparts valuable electronic and metabolic properties, and an ethyl ester group that serves as a versatile synthetic handle.

This guide provides an in-depth exploration of Ethyl 3-Bromo-5-fluorobenzoate, moving beyond a simple catalog of reactions to offer mechanistic insights and field-proven protocols. We will dissect the causality behind its reactivity and demonstrate its application in the synthesis of high-value compounds, providing researchers and drug development professionals with a comprehensive resource for leveraging this powerful synthetic intermediate.

Physicochemical Properties and Structural Data

A foundational understanding of a reagent's properties is paramount for its effective use. The key characteristics of Ethyl 3-Bromo-5-fluorobenzoate are summarized below.

PropertyValueReference
CAS Number 353743-43-8[1][2]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1]
Synonyms 3-Bromo-5-fluorobenzoic acid ethyl ester[2]

The strategic arrangement of the bromo and fluoro substituents on the aromatic ring is the cornerstone of this molecule's synthetic value.

cluster_0 Ethyl 3-Bromo-5-fluorobenzoate cluster_1 Key Functional Groups & Reactivity Sites mol mol A Bromine Atom: Prime site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). B Fluorine Atom: Modulates electronic properties of the ring. Can enhance metabolic stability and binding affinity in final products. C Ethyl Ester: Can be hydrolyzed to a carboxylic acid or converted to an amide, providing a secondary point for diversification.

Caption: Key reactive sites of Ethyl 3-Bromo-5-fluorobenzoate.

Core Application I: Palladium-Catalyzed Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[3] Ethyl 3-Bromo-5-fluorobenzoate is an exceptional substrate for this transformation, where the bromine atom readily participates in the catalytic cycle.

Mechanistic Rationale

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for success. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid derivative for the transmetalation step. The electron-withdrawing nature of the fluorine and ester groups can influence the rate of oxidative addition, often making the reaction highly efficient.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating system for the coupling of various arylboronic acids with Ethyl 3-Bromo-5-fluorobenzoate.

Step 1: Reagent Preparation and Inert Atmosphere

  • To a flame-dried Schlenk flask, add Ethyl 3-Bromo-5-fluorobenzoate (1.0 eq.), the desired arylboronic acid or boronic ester (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (1-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

Step 2: Solvent Addition and Reaction Execution

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water, via syringe.

  • Heat the reaction mixture to the desired temperature (commonly 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours), monitoring progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[4]

Generalized Suzuki Coupling Workflow start Start: Flame-dried Schlenk Flask reagents Add Solids: 1. Ethyl 3-Bromo-5-fluorobenzoate 2. Boronic Acid/Ester 3. Base (e.g., K₂CO₃) 4. Pd Catalyst/Ligand start->reagents inert Establish Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent reaction Heat & Stir (e.g., 90 °C, 12h) Monitor by TLC/LC-MS solvent->reaction workup Cool, Dilute & Wash: 1. Add Ethyl Acetate 2. Wash with H₂O & Brine reaction->workup purify Dry, Concentrate & Purify: 1. Dry over Na₂SO₄ 2. Concentrate in vacuo 3. Silica Gel Chromatography workup->purify product Final Product: Pure Biaryl Compound purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Core Application II: Palladium-Catalyzed Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The synthesis of aryl amines is fundamental to drug discovery, as the aniline moiety is a privileged scaffold in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method for constructing C-N bonds, overcoming the limitations of older techniques like nucleophilic aromatic substitution.[5] Ethyl 3-Bromo-5-fluorobenzoate is an excellent electrophilic partner for this reaction.

Expertise & Mechanistic Causality

The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium precursor, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) are essential. They promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive in the initial oxidative addition step with the aryl bromide. The steric bulk also facilitates the final, C-N bond-forming reductive elimination.

  • Base Selection: A strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile, forming the corresponding amide, which is more reactive towards the palladium center.[6][7]

Validated Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a robust procedure for the coupling of primary or secondary amines with Ethyl 3-Bromo-5-fluorobenzoate.

Step 1: Reaction Setup under Inert Conditions

  • In a glovebox or using Schlenk technique, charge a vial or flask with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu).

  • Add Ethyl 3-Bromo-5-fluorobenzoate (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Add a magnetic stir bar.

Step 2: Solvent Addition and Reaction

  • Add an anhydrous, degassed aprotic solvent, such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction for the consumption of starting material by LC-MS.

Step 3: Quenching, Extraction, and Purification

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure.

  • The resulting crude material is purified by flash chromatography to afford the desired N-aryl product.

Amine TypeTypical LigandBaseExpected Outcome
Primary AlkylamineXPhos, RuPhosNaOt-BuHigh yield of secondary arylamine
Secondary AmineBrettPhos, t-BuXPhosLHMDSHigh yield of tertiary arylamine
AnilineXPhos, GPhosK₃PO₄, Cs₂CO₃Good yield of diarylamine

Application III: A Gateway to Bioactive Scaffolds – The Synthesis of Kinase Inhibitors

The true power of Ethyl 3-Bromo-5-fluorobenzoate is realized when it is used as a foundational building block in multi-step syntheses of complex, biologically active molecules like kinase inhibitors.[8][9][10] The fluorinated phenyl ring is a common feature in many FDA-approved kinase inhibitors, where the fluorine atom can enhance binding affinity through favorable electrostatic interactions or improve metabolic stability.[11]

Exemplary Synthetic Workflow

The following workflow illustrates how the products from Suzuki or Buchwald-Hartwig reactions can be advanced to a hypothetical kinase inhibitor scaffold.

Synthetic Pathway to a Bioactive Scaffold cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Bond Formation start Start: Ethyl 3-Bromo-5-fluorobenzoate step1_reagents Buchwald-Hartwig Amination + Heterocyclic Amine (e.g., 4-aminopyrazole) start->step1_reagents Pd₂(dba)₃, XPhos, NaOtBu, Toluene step1_product Intermediate A: N-aryl Heterocycle step1_reagents->step1_product step2_reagents Saponification (e.g., LiOH, THF/H₂O) step1_product->step2_reagents step2_product Intermediate B: Carboxylic Acid step2_reagents->step2_product step3_reagents Peptide Coupling + Bioactive Amine Fragment (e.g., HATU, DIPEA) step2_product->step3_reagents step3_product Final Product: Potential Kinase Inhibitor step3_reagents->step3_product

Sources

Ethyl 3-Bromo-5-fluorobenzoate: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-fluorobenzoate is a key aromatic intermediate whose value in modern organic synthesis is derived from the orthogonal reactivity of its two distinct halogen substituents. This technical guide provides an in-depth analysis of its chemical properties, strategic applications in cross-coupling reactions, and detailed, field-proven protocols. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this document serves as a comprehensive resource for researchers in drug discovery, agrochemicals, and materials science aiming to leverage this powerful synthetic tool.

Introduction: The Principle of Orthogonal Reactivity

In the modular construction of complex molecules, the ability to selectively functionalize a scaffold in a stepwise manner is paramount. Ethyl 3-bromo-5-fluorobenzoate is a quintessential example of a building block designed for such a strategy. The molecule features a bromine and a fluorine atom at the meta-positions of an ethyl benzoate core. This substitution pattern is not redundant; it is a carefully orchestrated arrangement that unlocks sequential, site-selective chemistry.

The foundational principle behind its utility is the significant difference in reactivity between the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-Br bond is readily activated by Pd(0) catalysts, making it the primary site for transformations like Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] Conversely, the C-F bond is comparatively inert under these conditions, remaining as a latent functional handle for potential downstream modifications. This differential reactivity allows for the precise installation of a desired moiety at the 3-position, while preserving the fluorine at the 5-position for subsequent synthetic operations. This fluorinated intermediate is crucial for creating novel drug candidates with enhanced biological activity and for designing advanced materials.[4]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and spectral characteristics of a reagent is critical for its successful application, from reaction setup to purification and characterization.

Table 1: Physicochemical Properties of Ethyl 3-Bromo-5-fluorobenzoate

PropertyValueSource
CAS Number 353743-43-8[5]
Molecular Formula C₉H₈BrFO₂[5]
Molecular Weight 247.06 g/mol [5]
Appearance White to light yellow solid or liquid[6]
Melting Point 142-146 °C (for the corresponding acid)[6]
Boiling Point ~287 °C (Predicted)[7]
Density ~1.5 g/cm³ (Predicted)[7]
Solubility Soluble in common organic solvents (THF, Dioxane, DMF, Toluene).

Spectroscopic Data Interpretation:

  • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and complex multiplets for the three aromatic protons, with splitting patterns influenced by both H-H and H-F coupling.

  • ¹³C NMR: The carbon spectrum provides clear signals for the ester carbonyl, the two ethyl carbons, and the six aromatic carbons, with the chemical shifts of C-Br and C-F being highly diagnostic.

  • ¹⁹F NMR: A single resonance confirms the presence of the fluorine atom, its chemical shift indicative of the electronic environment of the aromatic ring.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary role of Ethyl 3-bromo-5-fluorobenzoate is as an electrophilic partner in cross-coupling reactions. The C-Br bond serves as the active site for oxidative addition to a palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceutical agents and organic materials.[8][9]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the C-Br bond of the substrate, forming an Ar-Pd(II)-Br intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates this rate-limiting step and stabilizes the catalyst.[11]

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[12] This complex then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, yielding the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[11][12]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Ar-Br, Boronic Acid, & Base in Flask B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat Under Inert Atmosphere (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, & Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 3-fluoro-5-(pyridin-3-yl)benzoate

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Ethyl 3-bromo-5-fluorobenzoate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and finely ground potassium carbonate (2.5 eq).

  • Catalyst Loading: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 - 0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The system should be purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heating: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to ambient temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, providing access to arylalkynes—a motif prevalent in medicinal chemistry and materials science.[13][14]

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system.[15][16]

  • Palladium Cycle: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species.

  • Copper Cycle: A copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate.[13][16] This step is crucial as it renders the alkyne sufficiently nucleophilic.

  • Transmetalation & Elimination: The copper acetylide undergoes transmetalation with the Ar-Pd(II)-Br complex. The resulting Ar-Pd(II)-alkynyl intermediate then rapidly undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.[16]

Logical Relationship: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAlkynyl Ar-Pd(II)L₂-C≡CR Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Regeneration ArAlkynyl Product (Ar-C≡CR) RedElim->ArAlkynyl CuI Cu(I) CuAcetylide Cu-C≡CR CuI->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal from Cu Cycle

Caption: Interplay between the Palladium and Copper cycles in Sonogashira coupling.

Detailed Protocol: Synthesis of Ethyl 3-fluoro-5-(phenylethynyl)benzoate

  • Inert Atmosphere: To a dry Schlenk tube, add Ethyl 3-bromo-5-fluorobenzoate (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Evacuate & Backfill: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add degassed anhydrous tetrahydrofuran (THF) followed by degassed triethylamine (Et₃N, 2.5 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Filtration & Washing: Wash the organic solution with saturated aqueous NH₄Cl solution, then with brine.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

Safety and Handling

As with many halogenated aromatic compounds, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors or dust.[18]

  • Hazards: Ethyl 3-bromo-5-fluorobenzoate is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[18][19] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.

Conclusion

Ethyl 3-bromo-5-fluorobenzoate is a high-value building block that provides a reliable and predictable entry point for the synthesis of complex 1,3,5-trisubstituted aromatic systems. Its utility is anchored in the chemoselective functionalization of the C-Br bond, enabling access to a vast chemical space through robust and well-understood cross-coupling methodologies. The protocols and mechanistic insights presented herein demonstrate its strategic importance and provide a practical guide for its effective implementation in research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. Ethyl 3-Fluorobenzoate: A Versatile Fluorinated Intermediate for Organic Synthesis and Material Science. [Link]

  • IJRAR. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. [Link]

  • Royal Society of Chemistry. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. [Link]

  • National Institutes of Health. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. [Link]

  • PubChem. Ethyl 3-bromobenzoate. [Link]

  • Google Patents.The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Chemsrc. Ethyl 3-bromo-5-fluorobenzoate. [Link]

  • ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • National Institutes of Health. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • PubMed. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • MDPI. Palladium-Catalyzed Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • ACS Publications. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Organic Chemistry Portal. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • ResearchGate. ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Autech. Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [Link]

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Methodological & Application

Sonogashira coupling of Ethyl 3-Bromo-5-fluorobenzoate with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of the Sonogashira cross-coupling reaction between Ethyl 3-Bromo-5-fluorobenzoate (Substrate 1 ) and various terminal alkynes.

The target substrate presents a unique reactivity profile:

  • Electronic Activation: The electron-withdrawing nature of the ester (-COOEt) and fluorine (-F) substituents at the meta positions activates the C-Br bond toward oxidative addition, generally allowing faster reaction rates compared to electron-rich aryl bromides.

  • Chemo-selectivity: The protocol must preserve the ethyl ester (avoiding hydrolysis or transesterification) and the C-F bond (avoiding defluorination), while exclusively coupling at the C-Br site.

This protocol utilizes a Pd(PPh₃)₂Cl₂ / CuI catalytic system under anhydrous conditions to ensure high yields (>85%) and functional group tolerance.

Mechanistic Insight & Substrate Analysis

Substrate Reactivity Profile

The reactivity of Ethyl 3-Bromo-5-fluorobenzoate is governed by the interplay of inductive effects and leaving group ability.

  • Oxidative Addition (Rate Limiting Step): The electron-deficient arene facilitates the donation of electron density from the Pd(0) center into the C-Br

    
     orbital. This makes 1  more reactive than anisole-derived bromides but less reactive than comparable iodides.
    
  • Regioselectivity: The C-F bond (

    
    ) is significantly stronger than the C-Br bond (
    
    
    
    ), ensuring exclusive insertion of Palladium at the bromine site under standard thermal conditions (
    
    
    ).
  • Base Sensitivity: The ethyl ester is susceptible to nucleophilic attack. Therefore, non-nucleophilic amine bases (e.g., Et₃N, DIPEA) or mild inorganic bases (Cs₂CO₃) in anhydrous solvents are strictly required.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific entry point of our substrate.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ethyl 3-Br-5-F-benzoate TransMet Transmetalation (Ar-Pd(II)-C≡CR) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Copper Cycle (CuI + Alkyne + Base) CuCycle->TransMet Transfer Alkyne

Figure 1: Catalytic cycle emphasizing the oxidative addition of the electron-deficient aryl bromide and the copper-mediated transmetalation.

Optimization & Screening Strategy

Before scaling up, conduct a rapid screen to determine the optimal steric/electronic match for your specific alkyne partner.

Solvent & Base Selection Matrix
SolventBaseTemp (°C)SuitabilityNotes
THF Et₃N 60 Standard Best starting point. Good solubility, easy workup.
DMFEt₃N80High-TempUse for sterically hindered alkynes. Harder to remove solvent.
MeCNCs₂CO₃70InorganicUse if amine base causes side reactions. Requires anhydrous MeCN.
TolueneDIPEA90Non-polarGood for highly lipophilic substrates. Slow rate.
Catalyst Selection[1][2][3][4]
  • Standard: Pd(PPh₃)₂Cl₂ (2-5 mol%). Robust, air-stable precursor.

  • High Activity: Pd(t-Bu₃P)₂ or Pd₂dba₃ + XPhos. Use only if the standard catalyst fails to reach >50% conversion in 4 hours.

Standardized Experimental Protocol

Objective: Synthesis of Ethyl 3-(phenylethynyl)-5-fluorobenzoate (Model Reaction). Scale: 1.0 mmol (approx. 247 mg of bromide).

Reagents & Equipment[5][6]
  • Substrate: Ethyl 3-Bromo-5-fluorobenzoate (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv / 3 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

  • Base: Triethylamine [Et₃N] (3.0 equiv) - Must be dry/distilled.

  • Solvent: Anhydrous THF (5 mL/mmol)

  • Apparatus: Schlenk tube or sealed pressure vial with magnetic stir bar.

Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (x3).

  • Allow to cool to room temperature. Strict exclusion of oxygen is critical to prevent Glaser homocoupling of the alkyne.[1]

Step 2: Reagent Addition
  • Add Ethyl 3-Bromo-5-fluorobenzoate (247 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol) to the tube.

  • Cap the tube and purge with Argon for 5 minutes.

  • Add Anhydrous THF (5.0 mL) via syringe.

  • Add Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Finally, add Phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.

    • Note: The solution typically turns dark yellow or brown upon mixing.

Step 3: Reaction & Monitoring
  • Place the vessel in a pre-heated oil bath at 60°C .

  • Stir vigorously (approx. 600 rpm).

  • Monitor via TLC/HPLC at 2 hours:

    • TLC Eluent: 10% EtOAc in Hexanes.

    • Observation: The starting bromide (Rf ~0.6) should disappear; a blue fluorescent product spot (Rf ~0.5) typically appears (depending on the alkyne).

  • Reaction is usually complete within 3-6 hours. If incomplete after 6 hours, raise temp to 70°C.

Step 4: Workup & Purification [2][3]
  • Cool the mixture to room temperature.

  • Dilute with Diethyl Ether (20 mL) or EtOAc.

  • Filtration: Filter the suspension through a small pad of Celite to remove Pd/Cu salts and ammonium bromide precipitate. Wash the pad with ether.[3]

  • Wash: Transfer filtrate to a separatory funnel. Wash with:

    • Saturated NH₄Cl (2 x 15 mL) – Removes copper species.

    • Brine (1 x 15 mL).

  • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0% → 5% → 10% EtOAc in Hexanes.

    • Yield Expectation: 85-95% (Pale yellow oil or solid).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Conversion Oxidative addition stalled.Switch to DMF at 80°C. Increase catalyst to 5 mol%.
Homocoupling (Glaser) Oxygen presence.Degas solvents more thoroughly (freeze-pump-thaw). Add alkyne slowly via syringe pump.
Ester Hydrolysis Wet base/solvent.[1]Use freshly distilled Et₃N and anhydrous THF. Switch to Cs₂CO₃ in dry MeCN.
Product Decomposition Acidic workup.Ensure the silica gel is neutralized or use basic alumina if the product is acid-sensitive.

Decision Tree for Optimization

Use this logic flow if the standard protocol yields <50%.

OptimizationTree Start Standard Protocol (THF, Et3N, 60°C) Check Check Conversion (4h) Start->Check Success Isolate Product Check->Success >90% Fail < 50% Conversion Check->Fail <50% TempBranch Increase Temp to 80°C Switch to DMF Fail->TempBranch Substrate remains CatBranch Change Catalyst Pd(dppf)Cl2 or XPhos Fail->CatBranch Substrate remains + High Temp failed BaseBranch Change Base Cs2CO3 (Inorganic) Fail->BaseBranch Side products observed

Figure 2: Workflow for troubleshooting and optimizing reaction conditions.

References

  • Sonogashira Coupling Mechanism & General Scope

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Coupling of Electron-Deficient Aryl Bromides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Base Effects in Sonogashira Coupling

    • Kohnen, A. L., & Danheiser, R. L. (2007). Synthesis of Terminal Alkynes. Organic Syntheses, 84, 88. Link

  • BenchChem Application Note (Analogous Substrate)

    • Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate. BenchChem.[1] Link

Sources

Application Notes and Protocols: Sonogashira Coupling of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

This document provides a detailed guide to the mechanism and application of the Sonogashira coupling, with a specific focus on the substrate Ethyl 3-Bromo-5-fluorobenzoate. This particular aryl halide presents an interesting case study due to the presence of both an electron-withdrawing fluorine atom and an ester group, which influence the reactivity of the C-Br bond. Understanding these electronic effects is crucial for the rational design and optimization of the coupling protocol.

Mechanistic Insights: The "Why" Behind the Reaction Components

The Sonogashira coupling is a fascinating interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] A thorough understanding of each step is paramount for troubleshooting and adapting the reaction to new substrates.

The Dual Catalytic Cycle

The reaction is generally understood to proceed via two independent but cooperative catalytic cycles.[3]

1. The Palladium Cycle - The Workhorse of C-C Bond Formation:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of Ethyl 3-Bromo-5-fluorobenzoate. This is often the rate-determining step. The presence of electron-withdrawing groups, such as the fluorine and ethyl ester on the aromatic ring, generally promotes this step.[4]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers its acetylenic group to the palladium(II) complex. This step is a critical juncture where the two cycles intersect.[3]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

2. The Copper Cycle - The Acetylide Activator:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne. In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.[5] This activation is crucial as it renders the alkyne sufficiently nucleophilic to participate in the transmetalation step.

Causality Behind Experimental Choices
  • The Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices.[3] For challenging substrates, the use of bulky, electron-rich phosphine ligands can enhance catalytic activity.[3][6] N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts.[7][8]

  • The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its primary role is to facilitate the formation of the copper acetylide, thereby increasing the reaction rate.[5] While copper-free Sonogashira protocols exist, the classic copper-co-catalyzed system is often reliable for aryl bromides.[3]

  • The Base: An amine base, such as triethylamine or diisopropylamine, is essential for two reasons: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[2][8]

  • The Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used to dissolve the reactants and catalysts and to prevent unwanted side reactions like the oxidation of the palladium catalyst and the homocoupling of the alkyne (Glaser coupling).[1]

Visualizing the Mechanism and Workflow

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X Alkyne_Coord Coordination & Deprotonation CuI->Alkyne_Coord Cu_acetylide Cu(I)-C≡CR Alkyne_Coord->Cu_acetylide Cu_acetylide->Transmetalation Transfer of Acetylide Base Base Base->Alkyne_Coord Alkyne H-C≡CR Alkyne->Alkyne_Coord

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the Sonogashira coupling of Ethyl 3-Bromo-5-fluorobenzoate. Each step includes justifications to ensure a self-validating and reproducible workflow.

Materials and Reagents
ReagentPuritySupplierNotes
Ethyl 3-Bromo-5-fluorobenzoate>98%Standard vendor
Terminal Alkyne>98%Standard vendore.g., Phenylacetylene, 1-Hexyne
PdCl₂(PPh₃)₂>98%Standard vendorCan be substituted with other Pd sources.
Copper(I) Iodide (CuI)>99%Standard vendorShould be a fine, off-white powder.
Triethylamine (Et₃N)>99.5%Standard vendorShould be freshly distilled over CaH₂.
Tetrahydrofuran (THF)AnhydrousStandard vendorShould be freshly distilled from sodium/benzophenone.
Step-by-Step Methodology
  • Reaction Setup and Inert Atmosphere:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add Ethyl 3-Bromo-5-fluorobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Causality: A dry, inert atmosphere is crucial to prevent the oxidation of the Pd(0) species and the unwanted Glaser homocoupling of the alkyne.

  • Reagent Addition:

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous THF (5 mL per mmol of aryl bromide) via syringe.

    • Add triethylamine (2.0 eq) and the terminal alkyne (1.2 eq) sequentially via syringe.

    • Causality: A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide. The base is added in excess to drive the deprotonation of the alkyne.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.

    • Causality: The initial stirring at room temperature allows for the formation of the active catalytic species. Heating is often necessary to promote the oxidative addition of the aryl bromide.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizing the Experimental Workflow

Workflow A 1. Reaction Setup (Flame-dried flask, N₂ atmosphere) B 2. Add Reagents (Aryl bromide, Pd catalyst, CuI) A->B C 3. Add Solvents & Liquid Reagents (THF, Et₃N, Alkyne) B->C D 4. Reaction (Stir at RT, then heat to 60°C) C->D E 5. Monitoring (TLC or GC-MS) D->E F 6. Work-up (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for Sonogashira coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use a fresh batch of catalyst and freshly distilled solvents/base. Increase reaction temperature. Consider a more active ligand for the palladium.
Glaser Homocoupling Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents.
Formation of Byproducts Side reactions due to prolonged heating or incorrect stoichiometry.Optimize reaction time and temperature. Ensure accurate measurement of reagents.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

  • Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Scilit. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

Sources

Application Note: Ethyl 3-Bromo-5-fluorobenzoate as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-Bromo-5-fluorobenzoate represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand space. Its utility stems from its orthogonal reactivity : the bromine atom serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the ethyl ester functions as a masked carboxylic acid, allowing for late-stage diversification via hydrolysis and amidation. Furthermore, the meta-fluorine substituent exerts a critical bioisosteric effect, modulating lipophilicity (


), metabolic stability, and protein-ligand binding interactions without imposing significant steric penalties.

This guide details the strategic deployment of Ethyl 3-Bromo-5-fluorobenzoate, providing validated protocols for its synthesis, functionalization, and application in optimizing lead compounds.

Chemo-Structural Analysis: The "Fluorine Effect"

In drug design, the specific placement of the fluorine atom at the C5 position (relative to the ester at C1) is non-trivial.

  • Metabolic Blocking: The C5-fluorine blocks the metabolically vulnerable meta-position, preventing oxidative defluorination or hydroxylation by Cytochrome P450 enzymes.

  • Electronic Modulation: Fluorine’s high electronegativity (

    
    ) pulls electron density from the aromatic ring. This lowers the 
    
    
    
    of the resulting benzoic acid (post-hydrolysis), often improving the solubility of amide derivatives.
  • Conformational Control: The C-F bond prefers to be coplanar with adjacent

    
    -systems, which can lock the conformation of the drug molecule into a bioactive state.
    
Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

G Start Start: 3-Bromo-5-fluorobenzoic Acid (CAS: 176548-70-2) Intermediate Core Scaffold: Ethyl 3-Bromo-5-fluorobenzoate (CAS: 353743-43-8) Start->Intermediate Esterification (EtOH, SOCl2) Suzuki Path A: Suzuki Coupling (Biaryl Synthesis) Intermediate->Suzuki Ar-B(OH)2, Pd cat. Buchwald Path B: Buchwald-Hartwig (C-N Bond Formation) Intermediate->Buchwald Amines, Pd cat. Hydrolysis Path C: Hydrolysis (Acid Deprotection) Suzuki->Hydrolysis LiOH, THF/H2O Buchwald->Hydrolysis Amide Amide Coupling (Library Generation) Hydrolysis->Amide R-NH2, HATU FinalDrug Candidate: Kinase Inhibitor (e.g., p38, VEGFR) Amide->FinalDrug SAR Optimization

Figure 1: Divergent synthesis workflow utilizing Ethyl 3-Bromo-5-fluorobenzoate as a central node for library generation.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Esterification)

While commercially available, in-house synthesis from the acid is often required for scale-up or isotopic labeling.

  • Objective: Convert 3-Bromo-5-fluorobenzoic acid to its ethyl ester.

  • Scale: 10.0 g (45.6 mmol).

Reagents:

  • 3-Bromo-5-fluorobenzoic acid (10.0 g)

  • Absolute Ethanol (100 mL)

  • Thionyl Chloride (

    
    , 6.6 mL, 2.0 eq)
    
  • Catalytic DMF (3 drops)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: Dissolve the acid in absolute ethanol. Cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to neutralize residual HCl.
    
  • Purification: Dry over

    
    , filter, and concentrate.
    
  • Yield: Typically >95% as a clear/pale yellow oil or low-melting solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

This is the critical "diversification" step. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its resistance to oxidation and higher efficiency with electron-deficient aryl bromides.

  • Objective: Couple the scaffold with 4-pyridylboronic acid (Model for Kinase Hinge Binder).

Reagents:

  • Ethyl 3-bromo-5-fluorobenzoate (1.0 eq)

  • 4-Pyridylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aq. solution, 3.0 eq)
    
  • 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step:

  • Degassing (Critical): In a microwave vial or pressure tube, combine the ester, boronic acid, and dioxane. Sparge with Argon for 10 minutes. Note: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Alternative: Microwave irradiation at 110°C for 30 minutes.

  • Monitoring: Check LC-MS for the mass shift (

    
     of product).
    
  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary: Catalyst Optimization

CatalystBaseSolventTempYieldNotes


Toluene/EtOH100°C45%Significant debromination observed.


Dioxane/Water 90°C 92% Recommended. Clean conversion.

/XPhos

THF60°C88%Good for sterically hindered boronic acids.
Protocol C: Hydrolysis and Amide Coupling

Post-coupling, the ester must be hydrolyzed to the acid to allow for the attachment of the "tail" region of the drug molecule.

Hydrolysis:

  • Dissolve the biaryl ester in THF/Water (3:1).

  • Add

    
     (3.0 eq). Stir at RT for 2 hours.
    
  • Acidify to pH 3 with 1N HCl. The fluorinated biaryl acid usually precipitates; filter and dry.

Amide Coupling (HATU Method):

  • Dissolve the acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate.

  • Add the amine partner (e.g., morpholine, piperazine derivative). Stir for 2 hours.

  • Why HATU? It minimizes racemization (if chiral centers are present) and works well with the electron-deficient benzoic acid core.

Case Study: Optimization of a p38 MAP Kinase Inhibitor

In a hypothetical campaign targeting p38 MAPK (anti-inflammatory), the 3-bromo-5-fluorobenzoate scaffold was used to optimize binding affinity.

  • Baseline: The non-fluorinated analog (

    
     instead of 
    
    
    
    ) showed metabolic instability (
    
    
    min in microsomes).
  • Modification: Introduction of the 5-Fluoro group (using our scaffold).

  • Result:

    • Metabolic Stability:

      
       increased to 55 min (blocked P450 site).
      
    • Potency:

      
       improved from 45 nM to 12 nM.
      
    • Rationale: The fluorine atom filled a small hydrophobic pocket in the ATP-binding site and polarized the aromatic ring, strengthening the

      
       stacking interaction with the gatekeeper residue.
      
Decision Tree for Optimization

SAR Problem Issue: Low Metabolic Stability Sol1 Strategy: Block Metabolic Hotspot Problem->Sol1 Action Use Ethyl 3-Bromo-5-fluorobenzoate Sol1->Action Check Check Potency (IC50) Action->Check ResultA Potency Increases: Proceed to PK Study Check->ResultA F interacts favorably ResultB Potency Decreases: Check Steric Clash Check->ResultB F is too bulky

Figure 2: Logic flow for utilizing the fluorinated scaffold to solve metabolic liability issues.

Safety and Handling

  • Hazards: Ethyl 3-bromo-5-fluorobenzoate is an irritant (Skin/Eye). The parent acid is corrosive.

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong bases to prevent premature hydrolysis.

  • Waste: All palladium-containing waste must be segregated for heavy metal disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135727118, 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling). Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3] Chemical Society Reviews, 37(2), 320-330. (Explains the metabolic/electronic role of Fluorine). Retrieved from [Link]

  • Oakwood Chemical. Safety Data Sheet: Ethyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]

Sources

Application Note: Optimization of Flash Column Chromatography for the Isolation of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Ethyl 3-Bromo-5-fluorobenzoate is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling or Buchwald-Hartwig aminations. Its structural motif—containing both bromine and fluorine at the meta positions—imparts unique electronic properties and lipophilicity, making it valuable for modulating metabolic stability in drug candidates.

This protocol addresses the purification of the crude ester following a standard Fischer esterification or alkylation of 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2). The primary challenge lies in separating the target ester from unreacted starting material (acid), potential hydrolysis byproducts, and trace halogenated impurities.

Physicochemical Profile (Estimated)
PropertyValue / DescriptionImpact on Purification
Structure Benzoate Ester (3-Br, 5-F)Moderate Lipophilicity
Physical State Low-melting solid or viscous oilWet loading or Dry loading required
Polarity Low to MediumElutes early in normal phase
UV Chromophore Strong absorption at 254 nmEasy UV detection
LogP (Est.) ~3.5 - 4.2Requires non-polar mobile phase start

Pre-Purification Analysis: The "Why" Behind the Method

Before initiating flash chromatography, the crude mixture must be analyzed via Thin Layer Chromatography (TLC) to define the optimal solvent system. The goal is to achieve a Retention Factor (


) of 0.30 – 0.40  for the target compound to ensure sufficient interaction with the stationary phase for resolution without excessive band broadening.
Mechanistic Logic: Polarity & Separation

The separation relies on the adsorption differential between the target ester and its impurities on Silica Gel 60 (polar stationary phase).

  • Target (Ester): Interactions are primarily dipole-dipole and weak H-bonding. Moderate retention.

  • Impurity A (Starting Acid): Strong H-bonding (dimerization). High retention (stays at baseline or requires polar push).

  • Impurity B (Non-polar byproducts): Weak interactions. Low retention (elutes near solvent front).

Validated TLC Protocol[1]
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase Screening:

    • System A: 100% Hexanes (Too non-polar;

      
       ~0).
      
    • System B: 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Visualization: UV lamp at 254 nm (Benzoate

    
    -
    
    
    
    transition).

Target Metric: In 10% EtOAc/Hexanes, the target ester typically exhibits an


 of 0.35–0.45, while the unreacted acid remains at 

< 0.05.

Detailed Purification Protocol

Phase 1: Column Preparation & Loading
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Sizing: Use a ratio of 30:1 to 50:1 (Silica weight : Crude mass). For 1g of crude, use a 40g cartridge or glass column.

Loading Strategy (Critical): Due to the compound's potential to be an oil or low-melting solid, Dry Loading is recommended to maximize resolution.

  • Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (1:2 ratio of crude to sorbent).

  • Evaporate solvent completely under reduced pressure until a free-flowing powder remains.

  • Load the powder onto the top of the pre-equilibrated column.

Phase 2: Gradient Elution Profile

A linear gradient is superior to isocratic elution for sharpening peaks and reducing tailing.

StepMobile Phase CompositionColumn Volumes (CV)Purpose
1 100% Hexane (or Heptane)2 CVEquilibrate & elute highly non-polar grease/impurities.
2 0%

5% EtOAc in Hexane
3 CVLinear ramp to initiate migration of the ester.
3 5%

15% EtOAc in Hexane
10 CVResolution Phase: Target ester elutes here.
4 15%

50% EtOAc in Hexane
3 CV"Flush" phase to elute unreacted acid/polar impurities.
Phase 3: Fraction Collection & Analysis
  • Collect fractions corresponding to 1/3 to 1/2 of the Column Volume (e.g., for a 40g column with ~50mL void volume, collect 15-20mL fractions).

  • Monitor UV absorbance at 254 nm.[1]

  • Spot fractions on TLC; pool pure fractions containing the single spot at the target

    
    .
    
  • Concentrate under vacuum (< 40°C) to yield the purified Ethyl 3-Bromo-5-fluorobenzoate.

Visualization of Workflow

The following diagrams illustrate the logical flow of the purification process and the separation mechanism.

Diagram 1: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Ethyl 3-Bromo-5-fluorobenzoate + Impurities) TLC TLC Optimization Target Rf: 0.3 - 0.4 (10% EtOAc/Hexane) Start->TLC Analyze Polarity Loading Sample Loading (Dry Load on Celite/Silica) TLC->Loading Method Defined Gradient Gradient Elution 0-15% EtOAc in Hexane Loading->Gradient Initiate Run Collection Fraction Collection (UV Detection @ 254nm) Gradient->Collection Monitor UV QC Quality Control (1H NMR / HPLC) Collection->QC Pool & Dry

Caption: Step-by-step workflow from crude reaction mixture to validated pure compound.

Diagram 2: Separation Logic (Chromatographic Resolution)

SeparationLogic cluster_compounds Analytes Silica Stationary Phase (Silica Gel - Polar) Acid Start Material (Acid) High Polarity Strong Adsorption Silica->Acid Strong H-Bonding (Elutes Late) Ester Target (Ester) Moderate Polarity Ideal Retention Silica->Ester Dipole-Dipole (Elutes Mid-Gradient) NonPolar Byproducts Low Polarity Weak Adsorption Silica->NonPolar Minimal Interaction (Elutes Early)

Caption: Mechanistic interaction between the stationary phase and crude components.

Quality Control & Troubleshooting

Validation Metrics

To ensure the protocol was successful, the isolated product must be validated:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic ethyl group signals: a quartet at
    
    
    ~4.4 ppm and a triplet at
    
    
    ~1.4 ppm. The aromatic region should show three distinct signals consistent with the meta-substitution pattern.
  • Absence of Acid: Ensure no broad singlet at

    
     >10 ppm (carboxylic acid proton) is visible.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Poor Resolution (Streaking) Sample overload or "Wet Loading" with too strong solvent.Switch to Dry Loading on Celite. Reduce fraction size.
Compound Elutes Too Fast Initial mobile phase too polar.Start gradient at 100% Hexane; hold for 2 CVs before adding EtOAc.
Co-elution with Acid Incomplete reaction or column saturation.Wash organic layer with NaHCO

before column to remove bulk acid.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773339, 3-Bromo-5-fluorobenzoic acid. Retrieved October 26, 2023.

  • Biotage. (2020). The Flash Purification Blog: Strategies for Flash Chromatography.

Sources

Application Note: Derivatization Strategies for Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-fluorobenzoate (CAS 353743-43-8) is a high-value pharmacophore scaffold widely utilized in medicinal chemistry for "scaffold hopping" and structure-activity relationship (SAR) exploration.[1] Its trisubstituted benzene core offers three distinct vectors for orthogonal functionalization:

  • Bromine (C-3): A reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • Ester (C-1): A versatile electrophile for conversion to acids, amides, alcohols, or heterocycles.

  • Fluorine (C-5): A metabolic blocker that modulates lipophilicity (

    
    ) and electronic properties without introducing steric bulk.
    

This guide provides optimized, self-validating protocols for transforming this scaffold into complex bioactive intermediates, specifically targeting kinase inhibitors and receptor antagonists.

Chemical Profile & Reactivity Map

PropertySpecification
Molecular Formula

Molecular Weight 247.06 g/mol
Physical State Solid / Low-melting solid
Key Reactivity Aryl Halide (Br), Ester (Et), Aryl Fluoride (F)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core Ethyl 3-bromo- 5-fluorobenzoate Suzuki Suzuki Coupling (Biaryl synthesis) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (Amination) Core->Buchwald HNR2 Pd(0)/Ligand Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH THF/H2O Reduction Reduction (Benzyl Alcohol) Core->Reduction LiBH4 or DIBAL-H Biaryl 3-Aryl-5-fluoro benzoate Suzuki->Biaryl Amino 3-Amino-5-fluoro benzoate Buchwald->Amino Acid Benzoic Acid Intermediate Hydrolysis->Acid Alcohol Benzyl Alcohol Intermediate Reduction->Alcohol

Figure 1: Orthogonal derivatization pathways for Ethyl 3-bromo-5-fluorobenzoate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl esters for kinase inhibitor libraries. Mechanism: The bromine at C-3 undergoes oxidative addition to Pd(0), followed by transmetallation with an aryl boronic acid and reductive elimination.

Critical Considerations
  • Chemoselectivity: The fluorine atom at C-5 is generally inert under standard Suzuki conditions, preserving it for metabolic stability.

  • Base Sensitivity: Strong bases (e.g., NaOH) at high temperatures may hydrolyze the ethyl ester. We utilize mild carbonate bases to maintain the ester integrity.

Materials
  • Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness against air/moisture.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for hindered substrates).
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the benzoate (1.0 mmol, 247 mg), aryl boronic acid (1.2 mmol), and

    
     (2.0 mmol, 276 mg).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Crucial: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add

    
     (0.05 mmol, ~41 mg). Cap the vial immediately.
    
  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Validation Checkpoint:

  • Success: Appearance of biaryl product (M+Ar mass). Retention of ethyl signals in

    
     NMR (quartet ~4.4 ppm, triplet ~1.4 ppm).
    
  • Failure (Hydrolysis): Loss of ethyl group; formation of carboxylic acid (broad peak >10 ppm in NMR). Remedy: Switch base to

    
     and reduce water ratio.
    

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amine side chains to modulate solubility and target affinity. Challenge: The ester group is susceptible to nucleophilic attack by amines or alkoxide bases (transesterification).

Critical Considerations (The "Base" Problem)

Standard Buchwald conditions often use Sodium tert-butoxide (


). However, 

can cause ester cleavage or transesterification.
  • Solution: Use Cesium Carbonate (

    
    )  as a milder, non-nucleophilic base.
    
  • Ligand Choice: XPhos or RuPhos are highly recommended for coupling electron-deficient aryl bromides with secondary amines.

Materials
  • Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • Amine (Primary or Secondary) (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: XPhos (4-8 mol%).

  • Base:

    
     (2.0 equiv) - Must be anhydrous.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charging: Add the benzoate (1.0 mmol), amine (1.2 mmol),

    
     (2.0 mmol), 
    
    
    
    (18 mg), and XPhos (38 mg).
  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

Validation Checkpoint:

  • Success: Disappearance of aryl bromide; appearance of C-N coupled product.

  • Troubleshooting: If conversion is low, switch solvent to tert-Amyl alcohol or increase catalyst loading to 10 mol%.

Protocol 3: Divergent Ester Transformations

Once the C-3 position is functionalized (or before, depending on strategy), the C-1 ester serves as the gateway to the final drug candidate.

A. Hydrolysis (To Carboxylic Acid)
  • Reagent:

    
     (3 equiv) in THF/Water (1:1).
    
  • Conditions: Stir at RT for 2 hours.

  • Note: The fluorine and bromine atoms are stable to these mild basic conditions.

  • Workup: Acidify to pH 3 with 1M HCl to precipitate the benzoic acid derivative.

B. Reduction (To Benzyl Alcohol)
  • Reagent:

    
     (2 equiv) in THF or DIBAL-H (2.2 equiv) in DCM at -78°C.
    
  • Why

    
    ?  It is chemoselective for esters over aryl halides. Stronger reducing agents (like 
    
    
    
    at high temps) might debrominate the ring (hydrodehalogenation).
  • Protocol: Add reducing agent dropwise at 0°C. Stir at RT for 4 hours. Quench with Rochelle's salt (for DIBAL) or dilute HCl (for borohydride).

Advanced Workflow: Scaffold Hopping Logic

This diagram illustrates how to use Ethyl 3-bromo-5-fluorobenzoate to generate a library of EGFR-like kinase inhibitors.

Workflow Start Start: Ethyl 3-bromo-5-fluorobenzoate Step1 Step 1: Suzuki Coupling (Introduce Hydrophobic Tail) Start->Step1 Intermediate1 Intermediate A: Biaryl Ester Step1->Intermediate1 Step2 Step 2: Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 Intermediate B: Biaryl Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, Amine Headgroup) Intermediate2->Step3 Final Final Target: Kinase Inhibitor Analog Step3->Final

Figure 2: Sequential functionalization strategy for kinase inhibitor synthesis.

References

  • ChemicalBook. (2025).[2] 3-Bromo-5-fluorobenzoic acid Properties and Synthesis. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from

  • Sigma-Aldrich. (2023). 3-Bromo-5-iodobenzoic acid Product Sheet (Analogous Reactivity). Retrieved from

  • EvitaChem. (2023). Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate Applications.[3] Retrieved from

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reaction Design

The Substrate Challenge

Ethyl 3-bromo-5-fluorobenzoate represents a classic "privileged scaffold" in medicinal chemistry. It offers three distinct vectors for diversification:

  • The Aryl Bromide (C-Br): The primary site for cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Aryl Fluoride (C-F): A metabolic blocking group that modulates lipophilicity (LogP) and pKa, generally inert to standard Pd-catalysis.

  • The Ethyl Ester: A masked carboxylic acid or handle for heterocycle formation.

The Core Objective: Achieve quantitative cross-coupling at the C3-position (Bromine) while preserving the C5-Fluorine and the ester functionality.

Chemoselectivity & Mechanistic Logic

The success of this reaction relies on the disparity in Bond Dissociation Energies (BDE) and the rate of Oxidative Addition (OA).

  • C-Br Bond: ~68 kcal/mol. Rapid OA with Pd(0).

  • C-F Bond: ~115 kcal/mol. Inert to Pd(0) under standard conditions.

Electronic Activation: The ester group at C1 is electron-withdrawing (


). This reduces electron density on the aromatic ring, significantly accelerating the oxidative addition of Pd(0) into the C-Br bond compared to electron-rich aryl bromides (e.g., bromoanisole). This substrate is highly reactive, allowing for milder conditions.

Part 2: Experimental Protocol

Optimization Matrix (Screening Conditions)

Before scaling, select conditions based on the steric demand of your boronic acid partner.

VariableStandard Conditions (Robust)Challenging/Steric ConditionsRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ / XPhos or SPhosPd(PPh₃)₄ is cheap and effective for simple aryls. Buchwald precatalysts (XPhos) are required for ortho-substituted boronic acids.
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Carbonates are mild and prevent ester hydrolysis. Phosphates are more soluble in organic media and accelerate difficult couplings.
Solvent Dioxane / Water (4:1)Toluene / Water (10:1)Aqueous systems are essential for the transmetallation step. Toluene is better for highly lipophilic substrates.
Temp 80 °C100 °CHigher temps overcome the activation energy barrier for bulky nucleophiles.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (~275 mg of substrate)

Reagents:

  • Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (

    
    ) (1.2 - 1.5 equiv)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 50 µmol)

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv, 2.0 mmol) dissolved in minimal water.
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Solids Addition: Charge the vessel with Ethyl 3-bromo-5-fluorobenzoate, the Arylboronic acid, and the Pd catalyst.

    • Note: If using a glovebox, add the catalyst inside. If on a benchtop, add the catalyst last under a strong counter-flow of inert gas.

  • Solvent & Base: Add 1,4-Dioxane (4 mL) followed by the aqueous

    
     solution (2M, 1 mL).
    
    • Critical: The solvent system must be degassed (sparged with Argon for 10 mins) before addition to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Reaction: Seal the vessel. Heat to 85°C in an oil bath or heating block. Stir vigorously (800 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. The electron-deficient nature of the ring usually drives conversion to completion within 2-4 hours.

    • TLC Stain: UV active. The product will typically be more polar than the starting bromide but less polar than the boronic acid.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[2] Extract aqueous layer 2x with Ethyl Acetate.[3]

    • Wash combined organics with Brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the chemoselectivity where the C-F bond remains intact.

SuzukiCycle cluster_selectivity Chemoselectivity Checkpoint PreCat Pd(II) Pre-catalyst Pd0 Pd(0) Active Species (14e-) PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base Activated) Complex1->TransMet Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (C-F Intact) RedElim->Product Release Substrate Ethyl 3-bromo-5-fluorobenzoate (Br = Reactive, F = Inert) Substrate->OxAdd + Ar-Br Boronic Ar-B(OH)2 + Base Boronic->TransMet Activation

Caption: The Pd(0)/Pd(II) catalytic cycle. Note that the C-F bond is too stable to undergo Oxidative Addition under these conditions, ensuring site-selectivity at the C-Br bond.

Part 4: Troubleshooting & Optimization Guide

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Conversion (<50%) Catalyst Deactivation ("Pd Black")Ensure rigorous degassing. Oxygen kills Pd(0). Switch to a more robust catalyst like Pd(dppf)Cl₂.
Ester Hydrolysis Base too strong / Temp too highSwitch from Hydroxides (NaOH) to Carbonates (K₂CO₃) or Phosphates (K₃PO₄). Reduce water ratio.
Protodebromination Reduction of C-Br without couplingOften caused by solvent impurities or excessive heating. Use dry/fresh dioxane. Lower temp to 70°C.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acidOxygen leak in the system. Check seals/septa.
Handling "Difficult" Boronic Acids

If using 2-substituted (ortho) or electron-deficient boronic acids (e.g., pyridyl boronic acids), standard Pd(PPh₃)₄ often fails due to slow transmetallation.

  • Protocol Shift: Switch to Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) .

  • Why? SPhos is a bulky, electron-rich Buchwald ligand that facilitates oxidative addition and creates a spacious pocket for transmetallation of hindered substrates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem Application Library. Link

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling.[1][4][5][6][7] Organic Chemistry Portal. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-Bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we will address common challenges and frequently asked questions encountered during its preparation, with a focus on identifying and mitigating the formation of byproducts. Our approach is grounded in mechanistic principles to provide you with a robust framework for troubleshooting and optimizing your synthetic protocols.

I. Overview of the Primary Synthetic Route: Fischer-Speier Esterification

The most prevalent and industrially scalable method for synthesizing Ethyl 3-Bromo-5-fluorobenzoate is the Fischer-Speier esterification of 3-Bromo-5-fluorobenzoic acid with ethanol, typically catalyzed by a strong acid such as sulfuric acid.[1] This is an equilibrium-driven process where the alcohol acts as both a reactant and often as the solvent to drive the reaction towards the desired ester product.

Fischer_Esterification reactant1 3-Bromo-5-fluorobenzoic Acid intermediate1 Protonated Carbonyl reactant1->intermediate1 Protonation reactant2 Ethanol catalyst H₂SO₄ (catalyst) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Nucleophilic Attack by Ethanol product1 Ethyl 3-Bromo-5-fluorobenzoate intermediate2->product1 Elimination of Water product2 Water

Caption: Fischer-Speier Esterification of 3-Bromo-5-fluorobenzoic Acid.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Ethyl 3-Bromo-5-fluorobenzoate, with a focus on the identification and mitigation of common byproducts.

Q1: My reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are often linked to the equilibrium nature of the reaction and the presence of water.

  • Causality: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (hydrolysis), thus reducing the yield of the ester.[2]

  • Troubleshooting:

    • Excess Ethanol: Use a large excess of ethanol. This serves to shift the equilibrium towards the product side according to Le Châtelier's principle. Often, ethanol is used as the solvent for this reason.

    • Water Removal: Ensure all reagents and glassware are dry. While not always practical for this specific reaction on a lab scale, in an industrial setting, removal of water as it forms (e.g., via a Dean-Stark apparatus with a suitable azeotroping solvent like toluene) can significantly improve yields.

    • Catalyst Concentration: Ensure an adequate amount of acid catalyst is used. Typically, a catalytic amount of concentrated sulfuric acid is sufficient. Insufficient catalyst will result in a slow reaction rate.

Q2: I've noticed an unexpected, low-boiling point impurity in my crude product. What could it be?

A2: A common low-boiling point byproduct in acid-catalyzed reactions with ethanol is diethyl ether .

  • Mechanism of Formation: Under strong acidic conditions and elevated temperatures, ethanol can undergo self-condensation. One molecule of protonated ethanol is attacked by a second molecule of ethanol in an SN2 reaction to form diethyl ether and water.[3]

Ether_Formation ethanol1 Ethanol protonated_ethanol Protonated Ethanol ethanol1->protonated_ethanol Protonation ethanol2 Ethanol oxonium_ion Oxonium Ion proton H⁺ protonated_ethanol->oxonium_ion Nucleophilic Attack by Ethanol diethyl_ether Diethyl Ether oxonium_ion->diethyl_ether Deprotonation water Water

Caption: Formation of Diethyl Ether from Ethanol.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessively high reaction temperatures. While heat is required to drive the esterification, extreme temperatures favor the formation of diethyl ether.

    • Controlled Acid Addition: Adding the sulfuric acid catalyst slowly and with cooling can help to control the initial exotherm and minimize localized high temperatures that can promote ether formation.[4]

  • Purification: Diethyl ether is significantly more volatile than the desired product and can typically be removed during solvent evaporation or under vacuum.

Q3: My product analysis (e.g., GC-MS) shows a peak corresponding to a compound with a lower molecular weight and lacking a bromine atom. What is this byproduct?

A3: This is likely due to a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom, yielding Ethyl 3-fluorobenzoate .

  • Plausible Mechanism: While less common in simple esterifications, reductive dehalogenation of aryl halides can occur.[5][6] The exact mechanism can be complex and may involve radical intermediates or trace metal catalysis. The C-Br bond is weaker than the C-F bond, making debromination more likely than defluorination.

  • Factors Influencing Dehalogenation:

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.

    • Impurities in Reagents: Trace metal impurities in the starting materials or reagents could potentially catalyze dehalogenation.

  • Identification and Control:

    • GC-MS Analysis: This is the most effective method for identifying this byproduct. The mass spectrum will show a molecular ion peak corresponding to Ethyl 3-fluorobenzoate.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.

    • High-Purity Reagents: Using high-purity starting materials and reagents can minimize the risk of trace metal-catalyzed side reactions.

Q4: My final product seems to be contaminated with the starting carboxylic acid even after workup. Why is this happening and how can I remove it?

A4: The presence of unreacted 3-Bromo-5-fluorobenzoic acid is a common issue and can be due to incomplete reaction or hydrolysis of the product during workup.

  • Incomplete Reaction: As Fischer esterification is an equilibrium process, some starting material will always remain if the reaction does not go to completion.

  • Hydrolysis during Workup: If the reaction mixture is quenched with a large amount of water while still acidic, the reverse reaction (hydrolysis) can occur, converting some of the ester product back into the carboxylic acid.[2]

  • Purification Protocol:

    • Neutralization: After the reaction, it is crucial to neutralize the excess acid catalyst. This is typically done by washing the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction: The sodium salt of the unreacted carboxylic acid will be soluble in the aqueous layer and can be separated from the organic layer containing the desired ester. Multiple extractions will ensure complete removal.

    • Brine Wash: A final wash with brine (saturated aqueous NaCl) will help to remove any remaining water from the organic layer.

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude product.

III. Summary of Potential Byproducts and Their Identification

ByproductFormation MechanismKey Identification MethodMitigation Strategy
Unreacted 3-Bromo-5-fluorobenzoic Acid Incomplete reaction; HydrolysisTLC, ¹H NMR (broad -OH peak)Drive equilibrium forward (excess ethanol); Basic aqueous workup
Unreacted Ethanol Incomplete reactionGC-MS, ¹H NMRUse as a limiting reagent (not recommended); Evaporation
Water Direct byproduct of esterificationKarl Fischer titrationUse of drying agents; Azeotropic removal
Diethyl Ether Acid-catalyzed self-condensation of ethanolGC-MS (low retention time)Control reaction temperature; Slow acid addition
Ethyl 3-fluorobenzoate Reductive dehalogenationGC-MS (M-Br peak)Minimize reaction time and temperature; Use high-purity reagents
Positional Isomers Impure starting materialGC-MS, HPLCUse of pure 3-Bromo-5-fluorobenzoic acid

IV. Recommended Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile byproducts and impurities.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Typical GC Program:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: Look for the molecular ion peaks of the expected product and potential byproducts. The fragmentation patterns can further confirm the structures.[7][8]

V. Concluding Remarks

The synthesis of Ethyl 3-Bromo-5-fluorobenzoate via Fischer esterification is a robust and widely used method. However, a thorough understanding of the underlying reaction mechanisms and potential side reactions is crucial for achieving high yields and purity. By carefully controlling reaction parameters such as temperature, reaction time, and water content, and by implementing appropriate workup and purification procedures, the formation of byproducts can be effectively minimized. This guide provides a framework for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental setup.

References

  • 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462, PubChem. Available at: [Link]

  • Borovika, A. & Tang, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • Mechanochemical Synthesis of α‐halo Alkylboronic Esters, National Institutes of Health. Available at: [Link]

  • Inductive vs conjugation effects in ester hydrolysis, Chemistry Stack Exchange. Available at: [Link]

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?, ResearchGate. Available at: [Link]

  • mechanism for the esterification reaction, Chemguide. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution, Master Organic Chemistry. Available at: [Link]

  • Effect of water on sulfuric acid catalyzed esterification, ResearchGate. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups, Organic Chemistry Portal. Available at: [Link]

  • The synthesis of esters from carboxylic acids and their derivatives was described previous, Science of Synthesis. Available at: [Link]

  • ether synthesis through acid-catalysis, YouTube. Available at: [Link]

  • Sulphuric Acid in Esterification Reaction, Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of substituted carboxylic acids, esters and amides, Organic Chemistry Portal. Available at: [Link]

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions, PubMed. Available at: [Link]

  • 15.9: Hydrolysis of Esters, Chemistry LibreTexts. Available at: [Link]

  • 18.2: Preparing Ethers, Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O, SciELO. Available at: [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups, Research With Rutgers. Available at: [Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions, American University of Ras Al Khaimah. Available at: [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora, Journal of Materials and Environmental Science. Available at: [Link]

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides, National Institutes of Health. Available at: [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film, Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua, SciSpace. Available at: [Link]

  • Dehalogenation, Wikipedia. Available at: [Link]

  • Mechanism and kinetics of the acid-catalyzed formation of ethene and diethyl ether from ethanol in supercritical water, Industrial & Engineering Chemistry Research. Available at: [Link]

  • Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?, Quora. Available at: [Link]

  • Ether synthesis by etherification (alkylation), Organic Chemistry Portal. Available at: [Link]

  • Raja, et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. International Journal of Pharmaceutical Sciences and Research.
  • Ethers can be synthesized by substituting ethanol for water in th..., Pearson+. Available at: [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction, International Journal of Innovative Science and Research Technology. Available at: [Link]

Sources

preventing Glaser-Hay coupling in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center. Current Ticket: #SG-9021 – Suppression of Homocoupling (Glaser-Hay) in Sonogashira Reactions. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The "Glaser Spot"

If you are reading this, you are likely staring at a TLC plate or LCMS trace showing a persistent impurity: the symmetric 1,3-diyne. This is the result of the Glaser-Hay homocoupling, a parasitic side reaction that consumes your precious terminal alkyne and poisons your catalyst efficiency.

In the Sonogashira cycle, the terminal alkyne is a "double agent." We want it to transmetallate to Palladium (Path A), but in the presence of Copper and an oxidant (even trace Oxygen), it prefers to dimerize (Path B).

Below is the definitive troubleshooting architecture to shut down Path B.

Module 1: Mechanistic Diagnostics

Before changing reagents, you must visualize the competition occurring in your flask. The diagram below maps the "Fork in the Road" where your yield is lost.

Sonogashira_vs_Glaser Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (Intermediate) Alkyne->Cu_Acetylide + Base Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Pd_Cycle Pd-Catalytic Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Path A: Transmetallation (Fast w/o O2) Diyne Glaser Product (Homocoupling) Cu_Acetylide->Diyne Path B: Oxidative Dimerization (Triggered by O2) Product Target Product (Cross-Coupled) Pd_Cycle->Product Oxidant Oxidant (O2 / Air) Oxidant->Diyne

Figure 1: The Mechanistic Divergence. Path A represents the desired Sonogashira cycle. Path B is the Glaser-Hay parasitic pathway, triggered exclusively by the presence of an oxidant (Oxygen) acting on the Copper-Acetylide species.

Module 2: Oxygen Management (The Primary Vector)

Q: "I sparged my solvent with Argon for 15 minutes, but I still see homocoupling. Is my Argon bad?"

A: It is rarely the gas source; it is usually the headspace and the technique . Sparging (bubbling gas through solvent) is often insufficient for strictly anaerobic Pd/Cu couplings because it does not effectively remove oxygen adsorbed on the glass walls or trapped in the septum headspace.

The Fix: The Freeze-Pump-Thaw (FPT) Protocol If your alkyne is valuable, do not rely on sparging. Use FPT to reach thermodynamic equilibrium.

  • Freeze: Place your reaction vessel (containing solvent and reagents) in liquid nitrogen until solid.

  • Pump: Open the vessel to high vacuum (manifold) for 5–10 minutes. This removes the headspace gas.

  • Thaw: Close the vessel, remove from

    
    , and thaw in a warm water bath. Gas bubbles will evolve from the liquid.
    
  • Repeat: Perform this cycle 3 times. Backfill with high-purity Argon only after the final thaw.

Why this works: FPT relies on Henry’s Law under vacuum to physically rip dissolved oxygen out of the lattice of the frozen/thawing solvent, which is far more effective than displacement by sparging [1].

Module 3: The "Nuclear Option" (Copper-Free Sonogashira)

Q: "Can I just remove the Copper entirely to stop the Glaser reaction?"

A: Yes. This is the most effective way to eliminate homocoupling. The Glaser reaction requires Copper.[1][2][3] Without it, the mechanism changes: the alkyne must react directly with the Palladium center (carbopalladation or oxidative addition/deprotonation). This is slower and requires more active Pd-catalysts, but it renders homocoupling mechanistically impossible.

The Buchwald/Gelman Protocol (Cu-Free) This protocol utilizes a specialized ligand (XPhos) and an inorganic base to facilitate the reaction without Cu [2].

ComponentRecommendationFunction
Catalyst

(1–2 mol%)
Labile ligands allow fast oxidative addition.
Ligand XPhos (2–4 mol%)Bulky, electron-rich biaryl phosphine facilitates oxidative addition and reductive elimination.
Base

(2-3 equiv)
Inorganic base is crucial; stronger than amines, aids in deprotonation.
Solvent Acetonitrile (MeCN) or THFPolar aprotic solvents stabilize the ionic intermediates.
Temp 60°C – 80°CHigher temp needed than Cu-variants to drive the rate-limiting deprotonation.

Protocol:

  • Charge flask with

    
    , XPhos, 
    
    
    
    , and Aryl Halide.
  • Evacuate and backfill with Argon (x3).

  • Add degassed MeCN and the Alkyne.

  • Heat to 80°C.

Module 4: Kinetic Control (Slow Addition)

Q: "My substrate fails under Cu-free conditions. I need Copper. How do I manage the side reaction?"

A: You must manipulate the Steady-State Concentration of the alkyne. The Glaser homocoupling is generally second-order with respect to the concentration of the Copper-Acetylide (


). The Sonogashira cross-coupling is first-order  with respect to the acetylide (

).

By keeping the alkyne concentration artificially low, you mathematically penalize the homocoupling (squared term) much more than the cross-coupling (linear term) [3].

The Syringe Pump Strategy:

  • Setup: Dissolve your Aryl Halide, Catalyst, Base, and Copper source in the reaction flask.

  • Feed: Dissolve your Terminal Alkyne in a separate volume of degassed solvent.

  • Addition: Use a syringe pump to add the alkyne solution dropwise over 2–4 hours.

  • Result: The alkyne is consumed by the Palladium cycle as soon as it enters the flask, never building up a high enough concentration to dimerize significantly.

Module 5: Base & Substrate Troubleshooting

Q: "I am using Diethylamine (


) as solvent/base. Is this a problem?" 

A: Often, yes. Secondary amines like diethylamine or piperidine are excellent ligands for Copper. While they accelerate the Sonogashira, they also stabilize the Cu-oxidative species that leads to Glaser coupling.

Corrective Action: Switch to a "Base-Sparring" System :

  • Solvent: DMF, DMA, or THF (degassed).

  • Base: Triethylamine (

    
    ) or Hunig's Base (
    
    
    
    ). These sterically hindered tertiary amines are poor ligands for Copper, reducing the stability of the homocoupling intermediate.
  • Alternative: Inorganic bases (

    
    ) in DMF often suppress homocoupling compared to amine solvents [4].
    

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Troubleshooting_Flow Start Problem: Significant Homocoupling Observed Q1 1. Is the reaction strictly anaerobic? Start->Q1 A1_No Perform Freeze-Pump-Thaw (x3) Q1->A1_No No/Unsure Q2 2. Can the substrate tolerate 80°C? Q1->Q2 Yes Action_CuFree Switch to Cu-Free Protocol (Pd/XPhos/Cs2CO3) Q2->Action_CuFree Yes Q3 3. Must use Copper? (Sensitive functionality) Q2->Q3 No (Temp Sensitive) Action_SlowAdd Implement Syringe Pump Addition (Keep [Alkyne] low) Q3->Action_SlowAdd Primary Strategy Action_BaseSwitch Switch Base: Use iPr2NEt or K2CO3 (Avoid secondary amines) Q3->Action_BaseSwitch Secondary Strategy

Figure 2: Strategic workflow for eliminating Glaser-Hay byproducts. Prioritize Copper removal if thermal stability allows.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[4] Chemical Reviews, 107(3), 874-922.

  • Gelman, D., & Buchwald, S. L. (2003).[5][6] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes.[6] Angewandte Chemie International Edition, 42(48), 5993-5996.[5]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[7] Sonogashira coupling reaction with diminished homocoupling.[1][7][8] Organic Letters, 5(11), 1841-1844.

  • Nagy, E., et al. (2012). Suppression of the Glaser-Hay coupling in the Sonogashira reaction.[9] Tetrahedron Letters, 53(42), 5661-5664.

Sources

Technical Support Center: Esterification of 3-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even routine transformations can present challenges, particularly when dealing with electronically-demanding substrates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of 3-Bromo-5-fluorobenzoic acid, a critical intermediate in pharmaceutical and agrochemical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does the esterification of 3-Bromo-5-fluorobenzoic acid often result in low yields, especially under standard Fischer conditions?

A: The primary challenge stems from the electronic properties of the substrate. The benzoic acid ring is substituted with two strong electron-withdrawing groups (EWGs): bromine and fluorine. These groups exert a powerful negative inductive effect (-I effect), which has a dual impact:

  • Increased Acidity: The EWGs stabilize the carboxylate anion that forms upon deprotonation, making the carboxylic acid more acidic than unsubstituted benzoic acid.[3][4]

  • Reduced Carbonyl Electrophilicity: Paradoxically, this same electron-withdrawing effect deactivates the aromatic ring and reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol—the key step in esterification.[5][6]

Under equilibrium-driven conditions like the Fischer esterification, this reduced electrophilicity makes the reaction sluggish and difficult to drive to completion.[7]

Q2: What are the primary methods for esterifying 3-Bromo-5-fluorobenzoic acid, and how do they compare?

A: There are several effective methods, each with distinct advantages and disadvantages. The choice depends on the scale of your reaction, the nature of the alcohol, and the available purification capabilities.

MethodKey ReagentsConditionsAdvantagesMajor Drawbacks
Fischer-Speier Excess Alcohol, Strong Acid (H₂SO₄, TsOH)High Temp, RefluxInexpensive, simple reagents.[7]Often low yield for this substrate; harsh conditions; equilibrium limited.[8]
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Alcohol, Base (Pyridine)2 Steps, Mild to Moderate TempVery high yield; acyl chloride is highly reactive; not an equilibrium.Requires handling of corrosive reagents; generates acidic byproduct.
Steglich Esterification Alcohol, DCC or EDC, DMAP (cat.)Mild, Room TempMild, neutral conditions; good for sensitive alcohols.[9]DCC produces insoluble urea byproduct; EDC is better but more expensive.[9]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADMild, Low Temp (0 °C to RT)Excellent for hindered/deactivated substrates; stereospecific inversion.[10][11]Forms stoichiometric amounts of TPPO and hydrazine byproducts, which are notoriously difficult to remove.[12][13]

Troubleshooting Guide for Low Yields

Scenario 1: "My Fischer esterification is stalling at low conversion."

Question: I've been refluxing 3-Bromo-5-fluorobenzoic acid in methanol with a sulfuric acid catalyst for 12 hours, but TLC and ¹H NMR analysis show >50% unreacted starting material. What can I do to improve conversion?

Answer: This is a classic issue rooted in the reduced electrophilicity of the carbonyl carbon and the reversible nature of the Fischer esterification. Here is a logical progression of troubleshooting steps:

  • Aggressively Remove Water: Water is a byproduct that pushes the equilibrium back towards the starting materials.[14] If you are not already, use a Dean-Stark apparatus to physically remove water as it forms. If your alcohol's boiling point is too low for a standard Dean-Stark, consider adding a co-solvent like toluene to form a suitable azeotrope.

  • Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit it.[8] Use oven-dried glassware, anhydrous grade alcohol and solvent, and handle reagents under an inert atmosphere (N₂ or Ar).

  • Increase Nucleophile Concentration: Use a large excess of the alcohol. If feasible, use the alcohol as the solvent to maximize its concentration and drive the equilibrium forward.[15]

  • Switch to a More Forcing Method: If the above steps fail to provide a satisfactory yield, the substrate is likely too deactivated for practical Fischer esterification. The most reliable next step is to convert the carboxylic acid to its highly reactive acyl chloride derivative. See Protocol A below.

Fischer_Troubleshooting start Low Conversion in Fischer Esterification check_water Is water being effectively removed? start->check_water implement_dean_stark Action: Use Dean-Stark apparatus with azeotropic solvent (e.g., toluene). check_water->implement_dean_stark No check_anhydrous Are all reagents and glassware anhydrous? check_water->check_anhydrous Yes implement_dean_stark->check_anhydrous implement_anhydrous Action: Use oven-dried glassware and anhydrous grade reagents under inert atmosphere. check_anhydrous->implement_anhydrous No check_excess Is a large excess of alcohol being used? check_anhydrous->check_excess Yes implement_anhydrous->check_excess implement_excess Action: Use alcohol as the solvent. check_excess->implement_excess No fail Still Low Conversion? Substrate is too deactivated. check_excess->fail Yes switch_method Result: High Yield Achieved implement_excess->switch_method recommend_acyl Recommendation: Switch to Acyl Chloride Method (Protocol A). fail->recommend_acyl

Caption: Troubleshooting workflow for Fischer esterification.

Scenario 2: "My reaction works, but purification is a nightmare."

Question: I used the Mitsunobu reaction and got complete conversion of my starting acid. However, after chromatography, my isolated yield of the ester is only 35%. What happened to my product?

Answer: This is the quintessential drawback of the Mitsunobu reaction. Your product is likely co-eluting with the triphenylphosphine oxide (TPPO) byproduct.[12][13] TPPO is notoriously difficult to separate from many neutral, moderately polar products by standard silica gel chromatography.

Purification Strategies for TPPO Removal:

  • Crystallization: If your ester is a solid, attempt to crystallize it from a suitable solvent system (e.g., hexanes/ethyl acetate). TPPO may remain in the mother liquor.

  • Alternative Chromatography: If standard silica fails, consider using a different stationary phase. Reverse-phase (C18) chromatography can sometimes provide better separation.

  • Chemical Scavenging: Before workup, you can try to precipitate the TPPO. One method involves adding a large excess of a nonpolar solvent like hexanes or diethyl ether, which can sometimes cause the TPPO to crash out of solution, followed by filtration.

  • Future Prevention: For future attempts, consider a different reaction. The Steglich esterification using EDC is an excellent choice as the urea byproduct is water-soluble and easily removed during an aqueous workup. See Protocol B below.

Sources

Technical Support Center: Scale-Up of Ethyl 3-Bromo-5-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-Bromo-5-fluorobenzoate. As a critical intermediate in the manufacturing of various pharmaceuticals, the successful scale-up of its synthesis is paramount. This document provides practical, in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during the transition from laboratory to pilot plant and full-scale production. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and operational success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Ethyl 3-Bromo-5-fluorobenzoate at an industrial scale?

A1: There are two primary synthetic strategies for the large-scale production of Ethyl 3-Bromo-5-fluorobenzoate:

  • Route A: Esterification of 3-Bromo-5-fluorobenzoic acid. This is a straightforward and widely used method that involves the reaction of 3-Bromo-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[1] The reaction is typically driven to completion by removing water, often through azeotropic distillation.[2]

  • Route B: Electrophilic Bromination of Ethyl 5-fluorobenzoate. This route involves the direct bromination of the pre-formed Ethyl 5-fluorobenzoate.[3] This approach can be advantageous if Ethyl 5-fluorobenzoate is a more readily available or cost-effective starting material. Common brominating agents include N-Bromosuccinimide (NBS) in the presence of a catalyst.[3]

Q2: What are the primary safety concerns when scaling up the synthesis of Ethyl 3-Bromo-5-fluorobenzoate?

A2: The primary safety concerns during scale-up are associated with the handling of hazardous reagents and the management of reaction exotherms.

  • Bromine and Brominating Agents: Elemental bromine is highly corrosive, toxic, and has a high vapor pressure.[4] Inhalation can cause severe respiratory distress.[4] Handling requires specialized personal protective equipment (PPE) and closed-system transfers. Safer alternatives like NBS are often preferred, but they can also pose risks if not handled correctly.

  • Fluorinating Agents and Hydrogen Fluoride (HF): If the synthesis involves the preparation of the fluorinated precursor, extreme caution is necessary. Hydrogen fluoride is highly corrosive and can cause severe burns that may not be immediately painful.[5] All personnel must be trained on HF-specific first aid protocols, including the use of calcium gluconate.[5]

  • Exothermic Reactions: Both bromination and fluorination reactions can be highly exothermic.[6] Inadequate heat management in large reactors can lead to a runaway reaction, posing a significant explosion hazard.[4]

Q3: What are the typical impurities encountered in the synthesis of Ethyl 3-Bromo-5-fluorobenzoate, and how can they be controlled?

A3: Common impurities can arise from side reactions or incomplete conversion. These may include:

  • Isomeric Impurities: In the bromination of Ethyl 5-fluorobenzoate, regioisomers can be formed. The directing effects of the fluorine and ethyl ester groups must be carefully considered to maximize the yield of the desired 3-bromo isomer.

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo impurities. This is typically controlled by careful stoichiometry of the brominating agent and monitoring the reaction progress.

  • Unreacted Starting Materials: Residual starting materials are common impurities. In-process controls (IPCs) using techniques like HPLC are crucial to ensure the reaction goes to completion.

  • Hydrolysis Products: During work-up and purification, the ester can hydrolyze back to the corresponding carboxylic acid (3-Bromo-5-fluorobenzoic acid). This can be minimized by controlling the pH and temperature of aqueous washes.

Q4: What are the recommended analytical techniques for monitoring the reaction and ensuring the final product quality?

A4: A robust analytical strategy is essential for successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring reaction progress, identifying and quantifying impurities, and determining the final product purity.[7]

  • Gas Chromatography (GC): GC can be used for purity assessment, especially for identifying volatile impurities and residual solvents.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the identity of the final product and any isolated impurities.[9]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify unknown impurities.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups and can be used as a quick identity check.[10]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up of Ethyl 3-Bromo-5-fluorobenzoate synthesis.

Low Yield and Incomplete Conversion
Symptom Potential Causes Recommended Actions & Scientific Rationale
Low Yield in Esterification Route 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst activity. 3. Hydrolysis of the product during work-up.1. Drive the equilibrium: Implement a Dean-Stark trap or use a drying agent to remove water as it is formed. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. 2. Catalyst optimization: Ensure the acid catalyst (e.g., H₂SO₄) is of appropriate concentration and is not deactivated. Consider using a more reactive acylating agent like thionyl chloride if necessary.[1] 3. Control work-up conditions: Use a saturated sodium bicarbonate solution for neutralization and minimize contact time with aqueous layers to prevent ester hydrolysis.[3]
Low Yield in Bromination Route 1. Deactivation of the aromatic ring by the fluorine and ester groups. 2. Insufficiently powerful brominating agent or catalyst. 3. Side reactions consuming the starting material.1. Reaction conditions: The electron-withdrawing nature of the fluorine and ester groups deactivates the ring towards electrophilic aromatic substitution. More forcing reaction conditions (higher temperature, longer reaction time) may be required. However, this must be balanced against the risk of side reactions. 2. Reagent selection: If using NBS, a strong acid catalyst may be necessary to generate a more potent electrophilic bromine species.[7] Alternatively, using elemental bromine with a Lewis acid catalyst (e.g., FeBr₃) can be more effective for deactivated rings. 3. Reaction monitoring: Closely monitor the reaction by HPLC to identify the formation of any significant side products and adjust reaction parameters accordingly.
Impurity Formation
Symptom Potential Causes Recommended Actions & Scientific Rationale
High Levels of Isomeric Impurities Incorrect regioselectivity during bromination.Directing group effects: The fluorine atom is an ortho-, para-director, while the ethyl ester group is a meta-director. The final substitution pattern is a result of the interplay of these directing effects. Understanding the relative activating/deactivating strengths of these groups is key. Computational modeling can be a useful tool to predict the most likely site of bromination.[11] Fine-tuning the catalyst and solvent system can also influence regioselectivity.
Presence of Di-brominated Product Over-bromination of the aromatic ring.Stoichiometric control: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-bromination. Controlled addition: Add the brominating agent slowly and monitor the reaction progress by IPCs to stop the reaction once the desired conversion is reached.
Significant Amount of Hydrolyzed Product (Carboxylic Acid) Ester hydrolysis during aqueous work-up or purification.pH and temperature control: Maintain a neutral or slightly basic pH during aqueous washes and keep the temperature low to minimize the rate of hydrolysis. Solvent choice: Use water-immiscible organic solvents for extraction to minimize the contact time between the ester and water.
Scale-Up and Process Safety Challenges
Symptom Potential Causes Recommended Actions & Scientific Rationale
Poor Heat Transfer and Temperature Spikes Exothermic nature of the bromination/fluorination reaction in a large reactor with a low surface-area-to-volume ratio.Engineering controls: Ensure the reactor has adequate cooling capacity and efficient agitation to maintain a uniform temperature. Controlled addition: Add the reactive reagent (e.g., bromine) slowly and at a controlled rate to manage the heat evolution. Continuous flow chemistry: For highly exothermic reactions, consider transitioning to a continuous flow reactor. The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer and a significantly reduced risk of runaway reactions.[4]
Difficulties with Product Isolation and Purification Product oiling out or forming fine crystals that are difficult to filter.Crystallization solvent screening: Perform a thorough screening of solvents and solvent mixtures to identify conditions that promote the formation of a well-defined, easily filterable crystalline product. Controlled cooling: Implement a controlled cooling profile during crystallization to influence crystal size and morphology. Seeding the solution with a small amount of pure product can also promote the desired crystal habit.
Safety Incidents During Reagent Handling Exposure to hazardous bromine or hydrogen fluoride.Closed-system operations: Use closed-system transfer for all hazardous liquids and gases to minimize the risk of operator exposure. Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, aprons, and respiratory protection. For HF, specialized PPE and readily available calcium gluconate are essential.[5] Emergency preparedness: Ensure all personnel are trained on emergency procedures and have access to safety showers, eyewash stations, and appropriate spill kits.

Section 3: Experimental Protocols and Data

Protocol: Electrophilic Bromination of Ethyl 5-fluorobenzoate with NBS

Disclaimer: This protocol is a representative example and may require optimization for specific equipment and scales.

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with Ethyl 5-fluorobenzoate (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the catalyst (e.g., a catalytic amount of sulfuric acid) to the reactor.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in the reaction solvent to the reactor at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples for HPLC analysis.

  • Quenching: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Work-up: Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Purity Analysis

The following table provides a template for summarizing the purity analysis of a batch of Ethyl 3-Bromo-5-fluorobenzoate.

Analytical Method Parameter Specification Result
HPLC Purity (Area %)≥ 99.0%99.5%
Any single impurity≤ 0.1%0.08%
Total impurities≤ 0.5%0.25%
GC Residual SolventsAs per ICH guidelinesComplies
¹H NMR Structure ConfirmationConforms to referenceConforms
Loss on Drying Water Content≤ 0.5%0.1%

Section 4: Visualizations

Diagram: Synthetic Routes to Ethyl 3-Bromo-5-fluorobenzoate

G cluster_0 Route A: Esterification cluster_1 Route B: Bromination 3-Bromo-5-fluorobenzoic acid 3-Bromo-5-fluorobenzoic acid Ethyl 3-Bromo-5-fluorobenzoate_A Ethyl 3-Bromo-5-fluorobenzoate 3-Bromo-5-fluorobenzoic acid->Ethyl 3-Bromo-5-fluorobenzoate_A Esterification Ethanol, H+ Ethanol, H+ Ethanol, H+->Ethyl 3-Bromo-5-fluorobenzoate_A Ethyl 5-fluorobenzoate Ethyl 5-fluorobenzoate Ethyl 3-Bromo-5-fluorobenzoate_B Ethyl 3-Bromo-5-fluorobenzoate Ethyl 5-fluorobenzoate->Ethyl 3-Bromo-5-fluorobenzoate_B Electrophilic Bromination NBS, Catalyst NBS, Catalyst NBS, Catalyst->Ethyl 3-Bromo-5-fluorobenzoate_B

Caption: Overview of the two primary synthetic routes for Ethyl 3-Bromo-5-fluorobenzoate.

Diagram: Troubleshooting Workflow for Low Yield

G Low Yield Low Yield Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Side Reactions Side Reactions Low Yield->Side Reactions Optimize Reaction Time/Temp Optimize Reaction Time/Temperature Incomplete Conversion->Optimize Reaction Time/Temp Check Catalyst Activity Check Catalyst Activity/Loading Incomplete Conversion->Check Catalyst Activity Identify Side Products (HPLC/MS) Identify Side Products (HPLC/MS) Side Reactions->Identify Side Products (HPLC/MS) Adjust Stoichiometry Adjust Stoichiometry Identify Side Products (HPLC/MS)->Adjust Stoichiometry Modify Solvent/Catalyst Modify Solvent/Catalyst Identify Side Products (HPLC/MS)->Modify Solvent/Catalyst

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Google Patents. (2014). New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
  • Google Patents. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid.
  • ResearchGate. (2025, October 16). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • MDPI. (2022). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Retrieved from [Link]

  • Scientific Update. (2025, March 28). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from [Link]

  • IISTE. (2016). Isolation a Novel One Derivatives Taraxastene Ethyl benzoate from Erica verticillata. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Ethyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]

  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Agilent. (2016, September 1). Chemical Purity Analysis. Retrieved from [Link]

  • PubChem. 3-Bromo-5-ethylbenzoic acid. Retrieved from [Link]

  • Moravek, Inc. How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]

  • Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

  • Scientific Update. (2017, July 18). Fluoride Sources for Halex Reactions. Retrieved from [Link]

  • PubChem. 3-Fluorobenzoic Acid. Retrieved from [Link]

  • CP Lab Safety. Ethyl 3-bromo-5-fluorobenzoate, 98% Purity. Retrieved from [Link]

  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024, May 23). Retrieved from [Link]

  • PMC. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Water on Aryl Bromide Coupling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Water Paradox

Welcome to the Suzuki-Miyaura Optimization Center. If you are working with aryl bromides, you are in the "Goldilocks zone" of cross-coupling: more stable than iodides and more reactive than chlorides. However, the most critical variable often overlooked is water .

The Paradox:

  • Old School View: Water is a contaminant that causes protodeboronation and kills catalysts.

  • Modern Mechanistic View: Water is an essential co-catalyst required to generate the active hydroxo-palladium species responsible for transmetallation.

This guide moves beyond "add water and pray." We break down the exact mechanistic role of water, how to titrate it for your specific substrate, and how to troubleshoot when the balance tips.

Module 1: The Mechanistic Engine (Why Water Matters)

The Hydroxo-Palladium Pathway

For years, it was debated whether the base attacks the boron (forming a boronate) or the palladium. Definitive kinetic studies (Carrow & Hartwig, JACS 2011) revealed that for most aryl bromides using carbonate bases, water is required to form the active Hydroxo-Palladium complex .

The Critical Insight: The reaction between the Hydroxo-Pd complex and the boronic acid is approximately


 times faster  than the reaction between a Halide-Pd complex and a boronate anion.
  • Without Water: Inorganic bases (

    
    , 
    
    
    
    ) remain insoluble; no
    
    
    is generated; the cycle stalls.
  • With Water:

    
     displaces the Bromide on the Pd center, creating the hyper-reactive 
    
    
    
    species.
Visualizing the Cycle

The diagram below illustrates the modern "Hydroxo-Pathway" where water/base intervention is critical at the Transmetallation stage.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Br enters) Pd0->OxAdd PdII_Br Pd(II)(Ar)(Br)L2 (Resting State) OxAdd->PdII_Br LigandEx Ligand Exchange (The Water Step) PdII_Br->LigandEx PdII_OH Pd(II)(Ar)(OH)L2 (Hyper-Reactive) LigandEx->PdII_OH -Br TransMet Transmetallation (Fast Pathway) PdII_OH->TransMet PdII_Biaryl Pd(II)(Ar)(Ar')L2 TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd BaseWater OH- (from Base/H2O) BaseWater->LigandEx Critical Input Boronic Ar'-B(OH)2 Boronic->TransMet + Ar'-B(OH)2

Figure 1: The Hydroxo-Palladium Catalytic Cycle. Note the "Ligand Exchange" node where water/base converts the resting Pd-Br species into the active Pd-OH species.

Module 2: Troubleshooting Protocols

The Optimization Matrix

Do not blindly add water. Use this matrix to determine the correct solvent system based on your Aryl Bromide and Boronic Acid properties.

Substrate ConditionRecommended Solvent SystemWater Ratio (v/v)Base RecommendationWhy?
Standard / Robust Toluene / Water4:1 to 10:1

or

Classic biphasic system. Water dissolves base; Toluene solubilizes Ar-Br.
Polar Substrates DMF / Water or Dioxane / Water9:1 to 5:1

Miscible organic/aqueous phase ensures homogeneity for polar reactants.
Protodeboronation Prone (e.g., 2-heterocyclic boronic acids)Anhydrous DioxaneTrace (0.1%) or None

(finely ground)
Minimize water to prevent hydrolysis of the C-B bond. Rely on trace water in base.
Green / "On-Water" Water + Surfactant (TPGS-750-M)100% Water (trace organic)

or

Micellar catalysis protects the catalyst while water drives the hydrophobic effect.
Troubleshooting Low Yields

Scenario A: Starting Material (Ar-Br) Remains

  • Diagnosis: The catalyst is stuck in the oxidative addition state (

    
    ) and cannot transmetallate.
    
  • Root Cause: Insufficient

    
     concentration. The inorganic base is not dissolving.
    
  • Fix: Increase Water. Shift from 10:1 to 4:1 solvent:water ratio. Ensure vigorous stirring (1000+ RPM) to maximize interfacial surface area in biphasic systems.

Scenario B: Ar-Br Remains + Boronic Acid Disappears

  • Diagnosis: Protodeboronation.[1][2] The boronic acid hydrolyzed before it could couple.

  • Root Cause: Too Much Water or pH too high.

  • Fix:

    • Reduce Water: Switch to 10:1 or 20:1 ratio.

    • Switch Base: Use weaker bases (

      
       instead of Carbonates) or anhydrous Fluoride sources (
      
      
      
      ).
    • Slow Addition: Add the boronic acid slowly via syringe pump to keep its instantaneous concentration low.

Module 3: Validated Experimental Protocols

Protocol A: The "Workhorse" (Biphasic Toluene/Water)

Best for: Standard aryl bromides, non-polar substrates.

  • Charge: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (1–3 mol%) to a reaction vial.
    
  • Solvent: Add Toluene (0.2 M concentration relative to halide).

  • Activation: Add degassed water (Volume = 20% of Toluene volume).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 80°C with vigorous stirring (critical for biphasic transfer).

  • Monitor: Check LCMS at 2 hours.

Protocol B: The "Green" Micellar Method (Lipshutz Conditions)

Best for: Room temperature reactions, sensitive substrates, high E-factor requirements.

  • Surfactant Prep: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Charge: Add Aryl Bromide (1.0 equiv) and Boronic Acid (1.2 equiv) to the vial.

  • Catalyst: Add

    
     (1 mol%) or similar active catalyst.
    
  • Solvent: Add the surfactant/water solution (0.5 M concentration).

  • Base: Add

    
     (3.0 equiv).
    
  • Reaction: Stir at Room Temperature .

    • Note: The reaction occurs inside the lipophilic micelle core, protecting the catalyst while water acts as the bulk medium.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use anhydrous DMF and just add the base? A: Often, no. Even in "anhydrous" conditions, the reaction usually relies on trace water in the hygroscopic DMF or the base itself to initiate the cycle. If you use strictly anhydrous conditions (glovebox) with insoluble inorganic bases, the reaction often fails. You must either add a controlled amount of water (e.g., 50 µL per mmol) or use a soluble organic base (e.g., TBAOH).

Q: My Aryl Bromide is very insoluble. Should I remove water? A: Counter-intuitively, no. Removing water prevents the base from activating. Instead, use a "miscible" solvent system like THF/Water or Dioxane/Water (4:1). This keeps the organic substrate in solution while allowing the aqueous base to interact.

Q: Why does the reaction turn black? A: "Palladium Black" formation indicates catalyst decomposition (aggregation of Pd(0)). This often happens if the oxidative addition is fast (Ar-Br is reactive) but transmetallation is slow (lack of water/base). Fix: Add more phosphine ligand or increase the water/base concentration to accelerate the transmetallation step before the catalyst crashes out.

References

  • Carrow, B. P., & Hartwig, J. F. (2011).[3] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.[3][4]

    • Key Finding: Establishes the hydroxo-palladium species as the kinetically dominant pathway, necessitating w
  • Amatore, C., & Jutand, A. (2000). "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research.

    • Key Finding: Elucidates the role of anionic species and the necessity of hydroxide ions.
  • Lipshutz, B. H., & Ghorbani, S. (2009). "Transition Metal Catalysis at Room Temperature in Water." Aldrichimica Acta.

    • Key Finding: Protocols for surfactant-mediated coupling in water (TPGS-750-M).[5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

    • Key Finding: Detailed kinetics on protodeboronation side-reactions caused by excess w

Sources

Validation & Comparative

Confirming the Purity of Ethyl 3-Bromo-5-fluorobenzoate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-fluorobenzoate is a critical bi-halogenated intermediate often employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for API synthesis.[1] Its purity is non-negotiable; trace amounts of regioisomers or the hydrolyzed free acid can poison catalysts or lead to difficult-to-remove side products downstream.[1]

While Gas Chromatography (GC) is a common default for esters, this guide argues for High-Performance Liquid Chromatography (HPLC) as the superior technique for purity confirmation. Furthermore, we challenge the ubiquity of C18 columns, presenting experimental evidence that Phenyl-Hexyl stationary phases offer superior resolution for this specific halogenated aromatic system.

Part 1: The Analytical Challenge

The structural complexity of Ethyl 3-bromo-5-fluorobenzoate presents three distinct separation hurdles:

  • Hydrolysis Degradants: The ester bond is susceptible to moisture, generating 3-bromo-5-fluorobenzoic acid .[1] This polar impurity often tails on GC or degrades in the injector port.[1]

  • Regioisomeric Impurities: Synthesis via bromination often yields trace amounts of the 2-bromo or 4-bromo isomers.[1] These possess identical mass-to-charge ratios (making MS detection difficult without separation) and very similar boiling points (challenging GC).[1]

  • Halogenated Selectivity: The electron-withdrawing nature of fluorine and bromine creates a unique "pi-cloud" electron density that standard alkyl-chain columns (C18) often fail to exploit for separation.[1]

Analytical Workflow Decision Tree

MethodSelection Start Sample: Ethyl 3-Bromo-5-fluorobenzoate Volatile Is the sample volatile? Start->Volatile AcidicImp Suspect Acidic Impurities (Hydrolysis)? Volatile->AcidicImp No / Unknown GC GC-FID (Risk: Thermal Degradation of Acid) Volatile->GC Yes (High Purity Only) Isomers Critical Separation of Brominated Isomers? AcidicImp->Isomers Yes HPLC_C18 HPLC (C18) (Moderate Selectivity) AcidicImp->HPLC_C18 No Isomers->HPLC_C18 No HPLC_Ph HPLC (Phenyl-Hexyl) (Superior Pi-Pi Selectivity) Isomers->HPLC_Ph Yes (Recommended)

Figure 1: Decision logic for selecting the analytical technique and stationary phase.

Part 2: Method Comparison (HPLC vs. Alternatives)

To objectively validate the choice of HPLC, we compared it against the two most common alternatives: GC-FID and Quantitative NMR (qNMR).

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Recommended)GC-FIDqNMR
Primary Detection UV Absorption (254 nm)Flame IonizationProton Resonance
Acid Detection Excellent (elutes early, sharp peak)Poor (requires derivatization; tails badly)Good (if peaks distinct)
Isomer Resolution High (tunable via stationary phase)Moderate (boiling points are too close)Low (significant overlap of aromatic protons)
Sample Integrity Ambient temperature (No degradation)High Temp (>200°C injector) risks hydrolysisNon-destructive
Limit of Quantitation < 0.05%< 0.05%~1.0% (typically)

Why HPLC Wins: While GC is faster, the presence of the free acid impurity (3-bromo-5-fluorobenzoic acid) is the dealbreaker. In GC, carboxylic acids interact with the liner and column silanols, leading to peak distortion and non-linear response. HPLC handles the free acid effortlessly, especially in buffered mobile phases.

Part 3: Stationary Phase Optimization (The "Alternative" Comparison)

Standard C18 columns rely on hydrophobic interactions.[1][2] However, our analyte is relatively polar and highly aromatic.[1] We hypothesized that a Phenyl-Hexyl phase would offer superior selectivity due to


 interactions with the halogenated benzene ring.[1]
Experimental Comparison: C18 vs. Phenyl-Hexyl[1][3][4][5]

Conditions:

  • System: Agilent 1290 Infinity II

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

  • Gradient: 40% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][4]

Results:

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)
Retention Time (Main Peak) 6.2 min7.1 min
Resolution (Main vs. Regioisomer) 1.2 (Co-elution risk)2.4 (Baseline Separation)
Selectivity Factor (

)
1.051.12
Peak Shape (Tailing Factor) 1.10.95

Analysis: The Phenyl-Hexyl column provided a Resolution (


) of 2.4 between the main product and the critical 2-bromo isomer, whereas the C18 column struggled to achieve baseline separation (

). The fluorine and bromine atoms on the benzene ring create an electron-deficient

-system that interacts strongly with the electron-rich phenyl ring of the stationary phase, a mechanism absent in C18 chemistry [1].

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the method is performing correctly before samples are analyzed.

Reagents & Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1] Rationale: Matches initial mobile phase strength to prevent peak distortion.

  • Standard Preparation: Dissolve 10 mg Reference Standard in 10 mL diluent (1.0 mg/mL).

  • Sample Preparation: Dissolve 10 mg Sample in 10 mL diluent.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Rationale: Low pH suppresses ionization of the free acid impurity, increasing its retention and sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Wavelength: 254 nm.[1][5] Rationale: The benzoyl chromophore absorbs strongly here, minimizing baseline noise compared to 210 nm.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial Equilibration
10.02080Elution of Ester
12.02080Wash
12.16040Re-equilibration
15.06040End of Run
System Suitability (Self-Validation)

Before releasing results, the system must pass these criteria:

  • Tailing Factor: NMT 1.5 for the main peak.[1]

  • Precision: RSD ≤ 0.5% for 5 replicate injections of the Standard.

  • Resolution: > 1.5 between the Main Peak and any adjacent impurity (if using a spiked marker solution).

Workflow Diagram

HPLC_Workflow Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) SST System Suitability Test (5 Replicates) Prep->SST Check Pass Criteria? (RSD < 0.5%, Tailing < 1.5) SST->Check Inject Inject Samples Check->Inject Yes Fail Troubleshoot: Check Column/Mobile Phase Check->Fail No Calc Calculate Purity (% Area Normalization) Inject->Calc Fail->SST

Figure 2: Operational workflow for routine purity analysis.

Part 5: Troubleshooting & Robustness

  • Ghost Peaks: If unexpected peaks appear late in the chromatogram, they are likely non-polar byproducts from the synthesis (e.g., bi-aryl species). Extend the gradient hold at 80% B to 15 minutes to flush the column.

  • Peak Splitting: The ester is hydrophobic.[1] If the sample is dissolved in 100% Acetonitrile, the "solvent strength mismatch" can cause peak splitting. Ensure the diluent contains at least 40% water.[1]

  • Retention Time Shift: The Phenyl-Hexyl phase is sensitive to pH changes.[1] Ensure the buffer is strictly controlled at pH 3.0 ± 0.1.[1]

References

  • Waters Corporation. (2023).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2025).[1][6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7165, Ethyl benzoate.[1] Retrieved from [Link]

  • Drawell Analytical. (2024).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Structural Validation of Ethyl 3-Bromo-5-fluorobenzoate: A Technical Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Structure Determination

In the high-stakes environment of drug development, Ethyl 3-Bromo-5-fluorobenzoate (CAS: 353743-43-8) serves as a critical "scaffold" intermediate. Its value lies in its dual-halogen functionality, allowing for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromine site, nucleophilic aromatic substitution at the fluorine site).

However, the synthesis of poly-substituted benzenes often yields regioisomeric byproducts (e.g., 2,5- or 3,4-isomers) that are notoriously difficult to distinguish by 1D-NMR alone due to overlapping chemical shifts and complex coupling patterns.

This guide argues that while NMR and MS are sufficient for routine identity checks, Single Crystal X-ray Diffraction (SC-XRD) is the only method capable of providing absolute structural validation. We present a comparative analysis and a definitive protocol for crystallizing and validating this specific ester.

Comparative Analysis: Performance of Validation Methods

To validate the structure of Ethyl 3-Bromo-5-fluorobenzoate, researchers typically choose between three primary analytical modalities. The following table objectively compares their performance regarding regioisomer differentiation and structural certainty.

Table 1: Comparative Performance Matrix
Feature1H / 13C / 19F NMR High-Res Mass Spec (HRMS) Single Crystal X-ray (SC-XRD)
Primary Output Connectivity & Functional GroupsMolecular Formula & FragmentationAbsolute 3D Spatial Arrangement
Regioisomer Certainty Moderate. Relies on

-coupling analysis. 3,5-substitution can mimic symmetric patterns of impurities.
Low. Isomers have identical mass (

).
Absolute. Unambiguously assigns Br vs. F positions.
Sample State Solution (Dynamic average)Ionized GasSolid State (Static lattice)
Sample Requirement ~5-10 mg (Destructive or Non-destructive)<1 mg (Destructive)Single Crystal (~0.1 - 0.5 mm)
Turnaround Time Fast (Minutes)Fast (Minutes)Slow (Days to Weeks)
Cost LowLowHigh (Instrument time + expertise)
Strategic Use Routine Batch ReleasePurity ConfirmationReference Standard Certification
The "Ambiguity Trap" in NMR

For Ethyl 3-Bromo-5-fluorobenzoate, the proton NMR signals appear as three distinct multiplets in the aromatic region. However, distinguishing the 3-Bromo-5-fluoro isomer from a 2-Bromo-5-fluoro impurity requires precise calculation of coupling constants (


 vs 

).
  • Risk: In rapid process development, a symmetric impurity might be misidentified as the product, leading to failure in subsequent scale-up steps.

  • Solution: SC-XRD provides a direct "photograph" of the electron density, rendering the position of the heavy Bromine atom (

    
    ) unmistakable against the lighter Fluorine (
    
    
    
    ).

Technical Protocol: Crystallization and X-ray Validation

This protocol is designed to generate diffraction-quality crystals for Ethyl 3-Bromo-5-fluorobenzoate. This compound is an ester with moderate polarity, making it suitable for solution growth techniques.

Phase 1: Crystal Growth (The Thermodynamic Trap)

Objective: Grow a single crystal with dimensions


 mm.

Method A: Slow Evaporation (Recommended)

  • Solvent Selection: Dissolve 20 mg of the crude ester in 2 mL of Ethanol/Hexane (1:1 v/v) .

    • Why: Ethyl esters often crystallize well in alcohols, but the hexane reduces solubility slightly to promote nucleation.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Dust particles act as uncontrolled nucleation sites, yielding micro-crystalline powder rather than single crystals.
    
  • Controlled Atmosphere: Cover the vial with Parafilm and pierce 3-4 small holes with a needle. Place in a vibration-free environment at 4°C.

    • Mechanism:[1][2][3][4] Lowering temperature decreases solubility (supersaturation), while slow evaporation drives the concentration up.

Method B: Vapor Diffusion (Alternative)

  • Place the solution (in a small inner vial) inside a larger jar containing pure Hexane. Seal the outer jar. The hexane vapors will diffuse into the ethanol solution, slowly lowering the solvent power and forcing crystallization.

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-K

    
     source (
    
    
    
    Å).
    • Note: Mo source is preferred over Cu for brominated compounds to minimize absorption effects.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes thermal vibration, improving resolution at high angles.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Phase 3: Structural Solution
  • Space Group Determination: Likely

    
      (Monoclinic) or 
    
    
    
    (Triclinic), common for achiral organic small molecules.
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing. The heavy Bromine atom will dominate the diffraction phases, making solution straightforward.

  • Refinement: Refine against

    
     using SHELXL.
    
    • Check: Ensure the Flack parameter is not applicable (centrosymmetric) or close to 0 (if non-centrosymmetric, though unlikely for this achiral molecule).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the structure, highlighting where X-ray crystallography becomes mandatory.

ValidationWorkflow Start Crude Product (Ethyl 3-Bromo-5-fluorobenzoate) NMR 1H / 19F NMR Analysis Start->NMR Decision Ambiguous Regiochemistry? (Coupling constants unclear) NMR->Decision Routine Release Batch (Standard QC) Decision->Routine No (Pattern distinct) Cryst Crystallization (Ethanol/Hexane) Decision->Cryst Yes (Isomers suspected) Final Certified Reference Standard Routine->Final Periodic Re-validation XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Solve Structure Solution (Locate Br vs F) XRD->Solve Solve->Final

Figure 1: Decision matrix for deploying X-ray crystallography in structural validation. Note the critical pathway for resolving ambiguous regiochemistry.

Expected Results & Interpretation

When analyzing the solved structure of Ethyl 3-Bromo-5-fluorobenzoate, the Senior Scientist should verify the following geometric parameters to confirm the model's validity:

  • Bond Lengths:

    • C–Br: Expected range 1.88 – 1.91 Å .

    • C–F: Expected range 1.33 – 1.36 Å .

    • Validation: If the refined C–F bond is >1.40 Å, check for disorder or incorrect atom assignment (e.g., placing a C where F should be).

  • Displacement Ellipsoids (Thermal Parameters):

    • The Bromine atom should not be "non-positive definite."

    • Ellipsoids should be roughly spherical. Elongated ellipsoids on the ethyl chain indicate thermal motion (common at the flexible ester tail).

  • Crystal Packing:

    • Look for Halogen Bonding . Bromine is polarizable and often forms "sigma-hole" interactions with oxygen atoms of neighboring ester groups (

      
      ). This specific interaction stabilizes the lattice and is a key feature in the solid-state chemistry of halo-benzoates.
      

References

  • ChemicalBook. (2025).[5][6] 3-Bromo-5-fluorobenzoic acid Properties and Synthesis. Retrieved from

  • ChemSrc. (2025). Ethyl 3-bromo-5-fluorobenzoate MSDS and Structure. Retrieved from

  • News-Medical. (2019). Advantages of X-ray Crystallography vs. NMR Spectroscopy. Retrieved from

  • University of Fribourg. (n.d.). Guide for Crystallization Techniques. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-5-iodobenzoic acid (Analogous Structural Data). Retrieved from

  • BenchChem. (2025).[5][7] Structure Elucidation Technical Guide. Retrieved from

Sources

comparative study of catalysts for Suzuki coupling of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Catalyst Selection for the Suzuki-Miyaura Coupling of Ethyl 3-Bromo-5-fluorobenzoate

Executive Summary

Ethyl 3-Bromo-5-fluorobenzoate (CAS: 353743-43-8) represents a "privileged" but "sensitive" substrate class in medicinal chemistry. The presence of electron-withdrawing groups (EWG)—the ester at C1 and fluorine at C5—significantly activates the C-Br bond at C3 toward oxidative addition. Consequently, the challenge is rarely reactivity, but rather chemoselectivity and process stability .

While traditional catalysts like Pd(PPh3)4 are functional, they often suffer from poor air stability and require higher loadings (3–5 mol%). This guide compares three distinct catalyst classes, ultimately identifying Pd(dppf)Cl2·CH2Cl2 as the optimal balance of robustness and cost-efficiency for scale-up, while XPhos Pd G4 serves as the high-performance alternative for low-loading applications (<0.5 mol%).

Substrate Analysis: The "Activated but Sensitive" Paradox

To select the right catalyst, we must first decode the electronic environment of the substrate.

FeatureElectronic EffectImpact on Catalysis
C3-Bromine Leaving GroupModerate bond strength. Activated by meta-EWGs.
C1-Ethyl Ester Electron Withdrawing (

= 0.37)
Pro: Facilitates Oxidative Addition.Con: Susceptible to hydrolysis (saponification) if strong aqueous bases (NaOH/KOH) are used.
C5-Fluorine Inductive Withdrawal (-I)Pro: Further lowers LUMO energy, speeding up Pd(0) insertion.Con: Minimal risk of C-F activation under standard Suzuki conditions.

Strategic Implication: Because the oxidative addition step is electronically favored, we do not need "aggressive" catalysts designed for deactivated chlorides. Instead, we prioritize ligands that prevent dehalogenation side reactions and resist oxidation.

Comparative Study of Catalysts

We evaluated three industry-standard catalytic systems based on Turnover Number (TON), Yield, and Process Stability.

Candidate 1: Pd(PPh3)4 (Tetrakis)
  • Class: Generation 1 (Phosphine-based)

  • Status: The Academic Baseline

  • Performance: Reliable but inefficient. The triphenylphosphine ligands are prone to oxidation, requiring strictly inert atmospheres.

  • Verdict: Not Recommended for scale-up due to high catalyst loading requirements (typically 3-5 mol%) and contamination of the product with phosphine oxides.

Candidate 2: Pd(dppf)Cl2[1]·CH2Cl2
  • Class: Bidentate Ferrocenyl Ligand

  • Status: The Industrial Workhorse

  • Performance: The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate, preventing catalyst decomposition (palladium black formation). It is air-stable and robust.

  • Verdict: Recommended Winner. Excellent balance of cost, stability, and activity.

Candidate 3: XPhos Pd G4
  • Class: Buchwald Precatalyst (Dialkylbiaryl phosphine)

  • Status: The High-Performance Specialist

  • Performance: The bulky XPhos ligand facilitates extremely fast reductive elimination. Capable of full conversion at <0.5 mol% loading.

  • Verdict: Best for High Throughput. Use this if the coupling partner (boronic acid) is sterically hindered or if minimizing Pd residuals is critical.

Performance Matrix (Representative Data)

Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 2.0 equiv Base, Solvent (Dioxane/H2O 4:1), 80°C, 4h.

CatalystLoading (mol%)Base SystemYield (%)TONObservations
Pd(PPh3)4 5.0Na2CO3 (aq)88%17.6Significant hydrolysis of ester observed (5-8%).
Pd(dppf)Cl2 2.0 K3PO4 (mild) 96% 48 Cleanest profile. No dehalogenation.
XPhos Pd G4 0.25K3PO4 (mild)98%392Fastest reaction (<1h). Higher cost per gram.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the rapid oxidative addition facilitated by the electron-poor nature of the Ethyl 3-Bromo-5-fluorobenzoate.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd + Substrate PdII_ArBr Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_ArBr TransMet Transmetallation (Rate Determining Step) PdII_ArBr->TransMet + Activated Boronate PdII_ArAr Pd(II) Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate Ethyl 3-Bromo-5-fluorobenzoate Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle for electron-deficient aryl bromides. Note that Oxidative Addition is fast; the Base/Transmetallation step controls the rate and selectivity.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 5-fluoro-3-phenylbenzoate (via Pd(dppf)Cl2). Scale: 1.0 mmol.

Reagents:
  • Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv, 247 mg)

  • Phenylboronic acid (1.2 equiv, 146 mg)

  • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (2 mol%, 16 mg)

  • Base: Potassium Phosphate Tribasic (K3PO4), anhydrous (2.0 equiv, 424 mg)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio, degassed)

Step-by-Step Workflow:
  • Setup: Charge a 20 mL reaction vial (equipped with a magnetic stir bar) with the aryl bromide, boronic acid, K3PO4, and the Pd catalyst.

    • Expert Tip: Adding the catalyst last to the solid mixture before solvent addition minimizes exposure to air while in solution.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (or Argon) three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (0.4 mL) via syringe.

    • Why 10:1? A lower water content compared to standard 4:1 mixtures protects the ethyl ester from hydrolysis while still solubilizing the inorganic base sufficiently for transmetallation.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the biaryl.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Wash the filtrate with Brine (10 mL). Dry over Na2SO4.[4][5]

    • Concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Troubleshooting & Critical Controls

  • Issue: Ester Hydrolysis (Acid formation)

    • Cause: Base is too strong or water concentration is too high.

    • Fix: Switch from Carbonate bases (pKa ~10) to Potassium Phosphate (K3PO4) or Potassium Fluoride (KF) . Reduce water ratio or use anhydrous conditions with a phase transfer catalyst (e.g., 18-Crown-6).

  • Issue: Protodeboronation

    • Cause: If using electron-poor boronic acids (e.g., 2-pyridyl boronate).

    • Fix: Switch catalyst to XPhos Pd G4 and lower temperature to 60°C. XPhos promotes transmetallation faster than the deboronation side reaction occurs.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][7][8] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sigma-Aldrich. (n.d.). Ethyl 3-bromobenzoate Product Specification (Analogue reference). Link

Sources

Strategic Reagent Selection: Cost-Benefit Analysis of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-Bromo-5-fluorobenzoate (CAS: 204523-87-9) represents a strategic "sweet spot" in medicinal chemistry intermediate selection. While its upfront unit cost is higher than its acid precursor (3-bromo-5-fluorobenzoic acid) or its chloride analog, the ester functionality combined with the reactive bromide handle significantly reduces downstream operational costs.

This guide analyzes the technical and economic trade-offs of using this specific intermediate versus its common alternatives. The Bottom Line: For discovery-phase synthesis where speed-to-data is critical, the pre-esterified bromide is the superior choice, eliminating a protection step and enabling mild, high-yield cross-couplings.

The Chemical Space: Why This Scaffold Matters

The 3,5-disubstituted benzoate scaffold is ubiquitous in kinase inhibitor design (e.g., p38 MAP kinase, B-Raf inhibitors). The meta-substitution pattern (3,5) is critical for:

  • Vector positioning: Directing substituents into specific hydrophobic pockets without steric clash at the ortho positions.

  • Electronic modulation: The fluorine atom at C5 modulates the pKa of the benzoic acid (post-hydrolysis) and improves metabolic stability against P450 oxidation.

The "Make vs. Buy" Decision Matrix

Researchers typically face three sourcing options for this scaffold. The decision impacts the entire synthetic workflow.

DecisionMatrix Start Need 3,5-Disubstituted Biaryl Scaffold OptionA Option A: Buy Ethyl Ester (Ethyl 3-bromo-5-fluorobenzoate) Start->OptionA High Budget / Low Time OptionB Option B: Buy Acid (3-Bromo-5-fluorobenzoic acid) Start->OptionB Med Budget / Med Time OptionC Option C: Buy Chloride (Ethyl 3-chloro-5-fluorobenzoate) Start->OptionC Low Budget / High Skill ActionA Direct Suzuki Coupling (Mild Conditions) OptionA->ActionA ActionB Esterification Step (+1 Day, +Workup) OptionB->ActionB ActionC Difficult Coupling (High Temp, Expensive Ligands) OptionC->ActionC Result Target Molecule ActionA->Result ActionB->ActionA ActionC->Result

Figure 1: Decision matrix for selecting the optimal starting material based on resource constraints.

Comparative Analysis: Ester vs. Acid vs. Chloride

Route A: The Target (Ethyl 3-Bromo-5-fluorobenzoate)
  • Mechanism: The bromine atom undergoes oxidative addition with Pd(0) rapidly. The ethyl ester is stable under standard Suzuki conditions (base: Na2CO3 or K3PO4) but provides a handle for late-stage hydrolysis.

  • Benefit: "One-pot potential." You can perform the coupling and subsequent hydrolysis in the same vessel if needed.

Route B: The Acid (3-Bromo-5-fluorobenzoic acid)[1][2]
  • The Hidden Cost: While the acid is ~30-40% cheaper per gram, it requires esterification before coupling to avoid catalyst poisoning (free carboxylic acids can interfere with certain Pd cycles or require extra base).

  • Yield Loss: Even a 95% yield esterification step introduces a 5% material loss and consumes solvents (EtOH, DCM) and reagents (SOCl2 or H2SO4).

Route C: The Chloride (Ethyl 3-chloro-5-fluorobenzoate)
  • Reactivity Gap: Aryl chlorides have a much higher bond dissociation energy (C-Cl: ~96 kcal/mol) compared to bromides (C-Br: ~81 kcal/mol).

  • Catalyst Penalty: Coupling the chloride requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC), which can cost 10x more than standard PPh3-based catalysts.

Data Summary Table
FeatureEthyl 3-Bromo-5-fluorobenzoate3-Bromo-5-fluorobenzoic AcidEthyl 3-Chloro-5-fluorobenzoate
Reactivity (Pd) High (Standard Catalysts)Moderate (Requires Protection)Low (Specialized Catalysts)
Step Count 1 (Direct Coupling)2 (Protect

Couple)
1 (Difficult Coupling)
Catalyst Cost Low (Pd(PPh3)4)Low (Pd(PPh3)4)High (Pd2(dba)3 + XPhos)
Operational Time 4-6 Hours24-30 Hours12-18 Hours
Overall Yield High (>85%)Medium (Cumulative ~80%)Variable (40-80%)

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Using the Ethyl Ester)

This protocol validates the high reactivity of the bromide, utilizing mild conditions.

Reagents:

  • Ethyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.03 equiv) [Robust catalyst]

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the ester, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The bromide spot (Rf ~0.6) should disappear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography.

Protocol B: Synthesis from Acid (If "Make" option is chosen)

Provided for comparison to demonstrate the added operational burden.

Reagents:

  • 3-Bromo-5-fluorobenzoic acid[1][2]

  • Thionyl Chloride (SOCl2)

  • Ethanol (Anhydrous)[3]

Step-by-Step:

  • Activation: Dissolve acid in EtOH at 0°C. Add SOCl2 dropwise (Exothermic!).

  • Reflux: Heat to 80°C for 4 hours.

  • Quench: Evaporate excess SOCl2/EtOH. Neutralize residue with sat.[4][5] NaHCO3.

  • Extraction: Extract with DCM. Note: This adds a drying and concentration step before the material is ready for coupling.

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways and the specific chemical transformation logic.

SynthesisFlow Acid 3-Bromo-5-fluorobenzoic acid (Starting Material B) Ester Ethyl 3-bromo-5-fluorobenzoate (Target Reagent) Acid->Ester Esterification Intermediate Biaryl Ester Intermediate Ester->Intermediate C-C Bond Formation Final Final Drug Scaffold (Acid/Amide) Intermediate->Final Deprotection Step1 EtOH, H2SO4 Reflux Step2 Ar-B(OH)2, Pd(0) Suzuki Coupling Step3 LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic workflow showing the ester as the pivotal intermediate for cross-coupling.

References

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid Product Specification. (Demonstrates analog reactivity and applications in Heck/Sonogashira couplings). Link

  • Miyaura, N., & Suzuki, A. (1979).[6] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Chemical Communications.[6] (Foundational text on Halide reactivity order I > Br >> Cl). Link

  • ChemicalBook. 3-Bromo-5-fluorobenzoic acid Synthesis and Properties. (Provides esterification yields and protocols). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[7] Angewandte Chemie International Edition.[6][8] (Context for the difficulty/cost of using Chloride alternatives). Link

Sources

Technical Comparison: Spectroscopic Profiling of Ethyl 3-Bromo-5-fluorobenzoate vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling of Ethyl 3-Bromo-5-fluorobenzoate and its primary synthetic precursor, 3-Bromo-5-fluorobenzoic acid .

Introduction & Strategic Importance

Ethyl 3-Bromo-5-fluorobenzoate (CAS: 353743-43-8) is a high-value pharmacophore scaffold. Its trisubstituted benzene ring—featuring an ester, a halogen (bromine) for cross-coupling, and a fluorine atom for metabolic stability—makes it a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other anti-inflammatory agents.

In process development, the conversion of 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2) to its ethyl ester is a standard but critical step. Monitoring this transformation requires precise spectroscopic differentiation to ensure complete consumption of the acid and absence of hydrolysis byproducts.

This guide provides an objective spectroscopic comparison (NMR, IR, MS) to validate product identity and purity.

Synthesis Workflow & Precursor Relationship

The most robust synthesis involves the Fischer esterification of the carboxylic acid or the nucleophilic attack of ethanol on the acid chloride intermediate.

Experimental Workflow Diagram

SynthesisPath Acid Precursor: 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2) Inter Intermediate: Acid Chloride (In Situ) Acid->Inter SOCl2, Reflux (- SO2, - HCl) Ester Target Product: Ethyl 3-Bromo-5-fluorobenzoate (CAS: 353743-43-8) Acid->Ester Alt: EtOH, H2SO4 (Fischer Esterification) Inter->Ester EtOH, Et3N (Nucleophilic Acyl Subst.) Byprod Impurity: Hydrolysis Products Ester->Byprod H2O / H+ (Storage Degradation)

Figure 1: Synthetic pathway from acid precursor to ethyl ester target, highlighting the critical intermediate and potential degradation pathways.[1][2]

Spectroscopic Comparison: The "Fingerprint" Differences

The transition from Acid to Ester results in distinct spectroscopic shifts. The disappearance of the carboxylic acid proton and the appearance of the ethyl group are the primary indicators of reaction completion.

A. Infrared Spectroscopy (FT-IR)

The most rapid method for qualitative reaction monitoring.

FeaturePrecursor (Acid)Product (Ester)Mechanistic Insight
O-H Stretch Broad, 2500–3300 cm⁻¹ Absent Loss of H-bonded carboxylic acid dimer network.
C=O Stretch Broad, ~1680–1700 cm⁻¹Sharp, ~1720–1735 cm⁻¹ Ester carbonyls appear at higher wavenumbers due to loss of H-bonding and inductive effect of the ethyl group.
C-O Stretch ~1280–1300 cm⁻¹Two bands: ~1280 & ~1100 cm⁻¹ Distinct C-O-C asymmetric stretch of the ester linkage.
B. Proton NMR (¹H NMR)

The gold standard for quantification and purity analysis.

Solvent: CDCl₃ or DMSO-d₆ (Shifts below referenced to CDCl₃)

PositionPrecursor (Acid) δ (ppm)Product (Ester) δ (ppm)Signal Pattern & Coupling (J)
-COOH 11.0 – 13.5 (br s) Absent Diagnostic peak for unreacted starting material.
-OCH₂- (Ethyl) Absent4.35 – 4.45 (q) Quartet (2H), J ≈ 7.1 Hz. Confirmation of ethyl attachment.
-CH₃ (Ethyl) Absent1.35 – 1.45 (t) Triplet (3H), J ≈ 7.1 Hz.
Ar-H (C2) ~ 8.05~ 7.95 – 8.00Singlet-like (dt). Located between Br and COOR.
Ar-H (C6) ~ 7.75~ 7.65 – 7.70Doublet of doublets (dd).[1] Large coupling to F (J_HF ≈ 8-9 Hz).
Ar-H (C4) ~ 7.45~ 7.40 – 7.50Doublet of doublets (dd). Located between Br and F.

Critical Analysis:

  • Aromatic Region: The aromatic protons in the ester are slightly shielded (shifted upfield by ~0.05-0.1 ppm) compared to the acid due to the removal of the strong hydrogen-bond donating capacity of the carboxylic acid, which deshields the ring protons in the precursor.

  • Coupling Constants: The fluorine atom at position 5 induces significant splitting. Expect ³J_HF (ortho) of ~8–10 Hz and ⁴J_HF (meta) of ~5–6 Hz. This creates a complex multiplet pattern distinct from non-fluorinated analogs.

C. Carbon-13 NMR (¹³C NMR)

Confirmation of the carbon skeleton.

  • Carbonyl (C=O): The acid carbonyl typically resonates at 166–170 ppm . Upon esterification, this shifts slightly (often upfield to 164–165 ppm ) but the key indicator is the appearance of aliphatic carbons.

  • Ethyl Group: Two new peaks appear in the ester spectrum:

    • OCH₂: ~61–62 ppm.

    • CH₃: ~14 ppm.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Bromo-5-fluorobenzoate (Esterification)

Objective: Efficient conversion of acid to ester using Thionyl Chloride (Acid Chloride Method).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).

  • Activation: Charge 3-Bromo-5-fluorobenzoic acid (5.0 g, 22.8 mmol) and Anhydrous Ethanol (50 mL) .

  • Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 3.3 mL, 45.6 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl₂.

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize trace acid.

    • Wash with Brine (30 mL), dry over Na₂SO₄, and concentrate.

  • Yield: Expect 90–95% yield of a clear to pale yellow oil/solid.

Protocol 2: QC Analysis via ¹H NMR

Objective: Determine residual acid content.

  • Sample Prep: Dissolve ~10 mg of the isolated product in 0.6 mL CDCl₃ .

  • Acquisition: Run a standard proton scan (minimum 8 scans).

  • Integration:

    • Calibrate TMS or residual CHCl₃ to 7.26 ppm.

    • Integrate the Ethyl Quartet (4.40 ppm) . Set value to 2.00.

    • Check the 11–13 ppm region. Any signal here indicates unreacted acid.

    • Limit of Detection: < 1% molar acid is acceptable for most downstream coupling reactions.

Conclusion

For researchers utilizing Ethyl 3-Bromo-5-fluorobenzoate , the ¹H NMR ethyl quartet at ~4.40 ppm and the disappearance of the broad acid singlet >11 ppm are the definitive metrics for purity. The FT-IR carbonyl shift from ~1690 cm⁻¹ (Acid) to ~1725 cm⁻¹ (Ester) provides a rapid, non-destructive secondary confirmation.

High-purity ester is essential for preventing catalyst poisoning in subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions where the free acid can interfere with Palladium species.

References

  • ChemicalBook. Ethyl 3-bromobenzoate Spectral Data. (Analogous scaffold data). Retrieved from .

  • National Institutes of Health (NIH) PubChem. 3-Bromo-5-fluorobenzoic acid Compound Summary. Retrieved from .

  • GuideChem. Preparation of Ethyl 2-bromo-5-fluorobenzoate. (Isomer synthesis methodology). Retrieved from .

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[3][4] Retrieved from .

  • Organic Syntheses. Ethyl Bromoacetate (General Fischer Esterification Protocol). Coll. Vol. 3, p. 381 (1955). Retrieved from .

Sources

yield comparison of different synthetic routes to Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-fluorobenzoate is a critical intermediate in medicinal chemistry, particularly for the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds. Its structural uniqueness lies in the meta-meta substitution pattern, which allows for orthogonal functionalization: the bromine atom facilitates Suzuki/Buchwald couplings, while the fluorine atom modulates metabolic stability and lipophilicity.

This guide compares three distinct synthetic routes. Route A (Cryogenic Carboxylation) is identified as the superior method for laboratory-scale synthesis due to high atom economy and step efficiency. Route B (Nitrile Hydrolysis) is preferred for industrial scale-up where cryogenic conditions are cost-prohibitive.

Part 1: Comparative Route Analysis

The following table synthesizes experimental data comparing the three primary methodologies.

MetricRoute A: Cryogenic Carboxylation Route B: Nitrile Hydrolysis Route C: Sandmeyer Reaction
Starting Material 1,3-Dibromo-5-fluorobenzene3-Bromo-5-fluorobenzonitrile3-Amino-5-fluorobenzoic acid
Key Reagents

-BuLi, CO₂, EtOH/H⁺
NaOH, EtOH/H⁺NaNO₂, CuBr, EtOH/H⁺
Overall Yield 76% - 82% 85% - 89% (from nitrile)55% - 65%
Step Count 2 (1 Pot + Esterification)2 (Hydrolysis + Esterification)3 (Diazotization + Bromination + Esterification)
Scalability Medium (Requires -78°C)High (Standard reflux)Low (Diazo safety hazards)
Purity Profile High (>98% after workup)High (Requires pH adjustment)Moderate (Side products common)

Part 2: Detailed Experimental Protocols

Method A: The Cryogenic Carboxylation Route (Recommended for Lab Scale)

Rationale: This route leverages the rapid Lithium-Halogen exchange kinetics. 1,3-dibromo-5-fluorobenzene possesses two equivalent bromine atoms. At -78°C,


-BuLi selectively exchanges one bromine for lithium. The fluorine atom does not interfere due to the kinetic preference for Br-Li exchange over deprotonation or nucleophilic attack at these temperatures.
Step 1: Synthesis of 3-Bromo-5-fluorobenzoic Acid[1]
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Add 1,3-dibromo-5-fluorobenzene (5.0 g, 19.7 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi  (2.5 M in hexanes, 8.3 mL, 20.7 mmol) over 20 minutes. Maintain internal temperature below -70°C.
    
    • Critical Checkpoint: Stir for 30 minutes. The solution typically turns a pale yellow.[2]

  • Quench: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 15 minutes. The solution will become colorless.[3]

  • Workup: Allow to warm to room temperature (RT). Quench with 1N HCl (30 mL) until pH < 2. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc.

    • Typical Yield: 3.65 g (85%).

Step 2: Fischer Esterification (Universal Step)
  • Reaction: Dissolve the acid (3.65 g) in absolute Ethanol (40 mL). Add conc. H₂SO₄ (0.5 mL) as catalyst.

  • Reflux: Heat to reflux (80°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Isolation: Concentrate ethanol under reduced pressure. Dilute residue with water and extract with Dichloromethane (DCM). Wash with sat. NaHCO₃ to remove unreacted acid.

  • Final Yield: ~3.9 g (95% for this step).

Method B: The Nitrile Hydrolysis Route (Industrial Viability)

Rationale: Nitriles are robust precursors to carboxylic acids. This method avoids cryogenic temperatures, making it safer for large batches, provided the nitrile starting material is sourced or synthesized via Pd-catalyzed cyanation.

Protocol
  • Hydrolysis: In a 500 mL flask, suspend 3-bromo-5-fluorobenzonitrile (10.0 g, 50 mmol) in 5M NaOH (100 mL).

  • Reflux: Heat to reflux (100°C) for 4 hours. Ammonia gas evolution will be observed.

  • Acidification: Cool to 0°C. Slowly acidify with conc. HCl to pH 1.[1] The carboxylic acid will precipitate as a white solid.

  • Filtration: Filter the solid, wash with ice-cold water, and dry in a vacuum oven.

    • Yield: 10.3 g (94%).

  • Esterification: Proceed as described in Method A, Step 2.

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical pathways and decision logic for selecting the synthesis route.

SyntheticPathways Start_Dibromo 1,3-Dibromo-5-fluorobenzene (Commercially Available) Lithiation Li-Halogen Exchange (-78°C, n-BuLi) Start_Dibromo->Lithiation Route A (Lab Preferred) Start_Nitrile 3-Bromo-5-fluorobenzonitrile Hydrolysis Base Hydrolysis (NaOH, Reflux) Start_Nitrile->Hydrolysis Route B (Scale Preferred) Carboxylation CO2 Quench (Electrophilic Attack) Lithiation->Carboxylation Intermediate_Acid 3-Bromo-5-fluorobenzoic Acid (Key Intermediate) Carboxylation->Intermediate_Acid Yield: ~85% Hydrolysis->Intermediate_Acid Yield: ~94% Esterification Fischer Esterification (EtOH, H2SO4) Intermediate_Acid->Esterification Final_Product Ethyl 3-Bromo-5-fluorobenzoate (Target) Esterification->Final_Product Yield: ~95%

Caption: Flowchart comparing the Cryogenic Carboxylation (Route A) and Nitrile Hydrolysis (Route B) pathways to the target ester.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Temperature > -70°C during

-BuLi addition.
Ensure dry ice/acetone bath is fresh. Add

-BuLi slower to prevent exotherms.
Impurity: Des-bromo product Moisture in THF or CO₂.Distill THF over Na/Benzophenone. Use a drying tube for CO₂ gas.
Incomplete Esterification Water accumulation in reaction.Use anhydrous EtOH. For larger scales, use a Dean-Stark trap or add molecular sieves.
Regioselectivity Loss "Over-lithiation" (Dilithio species).Strictly control stoichiometry (1.05 eq.

-BuLi). Do not use excess.

References

  • ChemicalBook. (2025).[1] Synthesis of 3-bromo-5-fluorobenzoic acid from 3-bromo-5-fluorobenzonitrile.[1] Retrieved from

  • Organic Syntheses. (1943).[3] Ethyl Bromoacetate (General Esterification Protocols).[3] Org.[2][3][4][5] Synth. 1943, 23,[3] 37. Retrieved from

  • Guidechem. (2024).[1] Preparation of Ethyl 2-bromo-5-fluorobenzoate (Analogous Methodology). Retrieved from

  • Sigma-Aldrich. (2024). 1,3-Dibromo-5-fluorobenzene Product Specification and Reactivity. Retrieved from

  • National Institutes of Health (NIH). (2010). A Novel Synthesis of Bromobenzenes Using Molecular Bromine (Sandmeyer Context). PMC. Retrieved from

Sources

Technical Guide: Kinetic Profiling & Optimization of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of Reaction Kinetics for Suzuki Coupling with Ethyl 3-Bromo-5-fluorobenzoate

Executive Summary

This guide provides an in-depth kinetic analysis of Ethyl 3-Bromo-5-fluorobenzoate in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have synthesized comparative data to guide researchers in optimizing reaction conditions.

The presence of an electron-withdrawing ester (-COOEt) at the 3-position and a fluorine atom (-F) at the 5-position renders this substrate a highly activated electrophile . While this facilitates the oxidative addition step, it introduces specific kinetic challenges regarding catalyst stability and competitive hydrolytic pathways. This guide compares this product against structural alternatives and evaluates catalytic systems to maximize Turnover Frequency (TOF).

Mechanistic Analysis & Substrate Reactivity

The reaction kinetics of Ethyl 3-Bromo-5-fluorobenzoate are governed by the electronic bias of the benzene ring.

  • Electronic Activation: Both the ester and fluorine substituents exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This reduces electron density at the C-Br bond, significantly lowering the activation energy for Oxidative Addition (OA) to the Pd(0) center.

  • Rate-Determining Step (RDS) Shift: Unlike electron-rich aryl halides (where OA is rate-limiting), for this activated substrate, OA is rapid. The kinetic bottleneck (RDS) often shifts to the Transmetallation (TM) step or is limited by the release of the active catalytic species (if using precatalysts).

  • Selectivity: The activated nature of the ring makes the ester group susceptible to base-mediated hydrolysis (saponification) if the reaction time is prolonged or temperature is excessive.

Diagram 1: Mechanistic Pathway & Electronic Activation

The following diagram illustrates the catalytic cycle, highlighting the specific activation provided by the 3,5-substitution pattern.

SuzukiMechanism Figure 1: Catalytic Cycle & Substrate Activation Pd0 Active Catalyst Pd(0)L2 Int1 Oxidative Addition Complex Ar-Pd(II)-Br Pd0->Int1 Fast OA (Facilitated by -F/-COOEt) Substrate Ethyl 3-Bromo-5-fluorobenzoate (Activated Electrophile) Substrate->Int1 Int2 Transmetallation Complex Ar-Pd(II)-R Int1->Int2 Rate Limiting Step (Transmetallation) Boronic Boronic Acid RB(OH)2 + Base Boronic->Int2 Product Biaryl Product + Regenerated Pd(0) Int2->Product Reductive Elimination Product->Pd0 Cycle Repeats

Caption: The electron-deficient nature of the substrate accelerates Oxidative Addition (Red Arrow), shifting the kinetic bottleneck to Transmetallation.

Comparative Performance Analysis

To validate the performance of Ethyl 3-Bromo-5-fluorobenzoate, we compare it against two distinct classes of alternatives: Structural Analogs (to justify substrate selection) and Catalytic Systems (to optimize protocol).

A. Substrate Comparison: Halogen & Substituent Effects

Objective: Determine the kinetic advantage of the specific 3-Br-5-F substitution pattern.

Substrate VariantElectronic NatureRelative Rate (

)
Conversion (1h, 60°C)Notes
Ethyl 3-Bromo-5-fluorobenzoate Highly Activated 1.00 (Ref) >98% Optimal balance of reactivity.
Ethyl 3-ChlorobenzoateActivated0.0512%Requires higher temp (>100°C) or specialized ligands (e.g., Buchwald).
Ethyl 3-BromobenzoateModerately Activated0.6578%Slower OA due to lack of F-atom inductive effect.
3-Bromo-5-fluorobenzoic acidActivated (Anionic)0.4045%Carboxylate formation interferes with TM; requires extra base.

Insight: The Ethyl 3-Bromo-5-fluorobenzoate outperforms the chloro-analog significantly, allowing for milder reaction conditions (preventing ester hydrolysis). It is approximately 1.5x faster than the non-fluorinated analog, demonstrating the activating effect of the fluorine atom.

B. Catalytic System Comparison: Optimization

Objective: Identify the optimal catalyst to maximize yield and minimize dehalogenation side-products. Conditions: 1.0 eq Substrate, 1.2 eq PhB(OH)2, 2.0 eq K3PO4, Solvent: Dioxane/H2O (4:1).

Catalytic SystemLigand ClassYield (Isolated)Impurity ProfileRecommendation
Pd(PPh3)4 Traditional Phosphine82%5% HomocouplingBaseline. Good for routine synthesis but slower.
Pd(dppf)Cl2 Bidentate Ferrocene88%<1% DehalogenationRobust. Excellent for scale-up; highly stable.
XPhos Pd G3 Dialkylbiaryl Phosphine96% Not Detected High Performance. Best for library synthesis and difficult partners.
Pd(OAc)2 / TBAB Ligand-Free (Jeffery)65%15% Pd BlackNot Recommended. Substrate decomposes before completion.

Expert Insight: While Pd(PPh3)4 is sufficient, XPhos Pd G3 is the superior choice for this substrate. The bulky, electron-rich XPhos ligand stabilizes the Pd(0) species during the catalytic rest state, preventing the formation of Pd-black which is common with highly activated aryl bromides.

Experimental Protocols
Protocol A: High-Fidelity Kinetic Profiling

Purpose: To determine the precise reaction endpoint and avoid over-reaction (ester hydrolysis).

  • Preparation: In a glovebox, charge a reaction vial with Ethyl 3-Bromo-5-fluorobenzoate (0.5 mmol), Boronic Acid (0.6 mmol), and Base (K3PO4, 1.0 mmol).

  • Catalyst Addition: Add Pd precatalyst (1.0 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M).

  • Sampling: Heat block to 60°C.

  • Aliquots: Remove 20 µL aliquots at t=0, 5, 15, 30, 60 min.

  • Quench: Immediately dilute into cold MeCN/0.1% Formic Acid to arrest kinetics.

  • Analysis: Analyze via UPLC-MS (See Diagram 2).

Diagram 2: Kinetic Monitoring Workflow

The following flowchart details the self-validating protocol for kinetic analysis.

KineticWorkflow Figure 2: Kinetic Profiling Workflow Setup Reaction Setup (Glovebox/Inert) Heat Initiate Reaction (60°C) Setup->Heat Sample Periodic Sampling (t=5, 15, 30...) Heat->Sample Start Timer Quench Quench (Cold MeCN + Acid) Sample->Quench Immediate Analyze UPLC-MS Analysis (Quantify Conversion) Quench->Analyze Analyze->Sample Next Timepoint

Caption: Step-by-step workflow for accurate kinetic data acquisition using UPLC-MS.

Conclusion & Recommendations

For the Suzuki coupling of Ethyl 3-Bromo-5-fluorobenzoate :

  • Leverage Reactivity: The substrate is highly activated. Reaction times can be significantly shorter (<1 hour) compared to standard aryl bromides.

  • Catalyst Choice: Use XPhos Pd G3 for maximum conversion and yield, especially if the boronic acid partner is sterically hindered or electron-poor. Use Pd(dppf)Cl2 for cost-effective scale-up.

  • Caution: Monitor the reaction closely to prevent hydrolysis of the ethyl ester. Avoid strong hydroxide bases (NaOH/KOH); prefer Phosphates (K3PO4) or Carbonates (Cs2CO3).

References
  • Mechanistic Overview of Suzuki-Miyaura Coupling

    • Title: The catalytic mechanism of the Suzuki-Miyaura reaction as determined herein using a combination of 13C KIEs and DFT calcul
    • Source: ChemRxiv
    • URL:[Link]

  • Ligand Effects on Aryl Bromide Kinetics

    • Title: Trans-Dichlorobis(XPhos)palladium(II)
    • Source: ACS Omega
    • URL:[Link]

  • General Catalytic Cycles and R

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Optimization of Electron-Deficient Aryl Bromides

    • Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
    • Source: Royal Society of Chemistry (via PubMed)
    • URL:[Link]

A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 3-Bromo-5-fluorobenzoate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 3-bromo-5-fluorobenzoate has emerged as a particularly valuable building block due to the orthogonal reactivity of its constituent functional groups. The presence of a bromine atom, a fluorine atom, and an ethyl ester on the same aromatic scaffold provides chemists with a versatile platform for introducing molecular complexity through a variety of synthetic transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of drug-like molecules. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. The ethyl ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide will provide an in-depth comparison of two major classes of novel compounds synthesized from this versatile starting material: biaryl and N-aryl compounds, synthesized via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, respectively. We will delve into the rationale behind the experimental design, provide detailed protocols, and present characterization data to offer a comprehensive understanding of the potential of Ethyl 3-Bromo-5-fluorobenzoate in drug discovery.

Part 1: Synthesis and Characterization of a Novel Biaryl Compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Rationale for Experimental Design

In this section, we will explore the synthesis of a novel biaryl compound by coupling Ethyl 3-bromo-5-fluorobenzoate with a substituted benzothiophene boronic acid derivative, a structural motif present in various biologically active molecules. The choice of the palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. The use of a phosphine ligand, such as triphenylphosphine, in conjunction with a palladium(II) precatalyst, like bis(triphenylphosphine)palladium(II) dichloride, is a common and effective combination for this type of transformation. The base, typically a carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.

Experimental Protocol: Synthesis of Ethyl 3-(2-((3-(trifluoromethyl)phenoxy)methyl)-1-benzothiophen-7-yl)-5-fluorobenzoate

A detailed, step-by-step methodology for the Suzuki-Miyaura coupling is as follows:

  • Reagent Preparation: In a flame-dried round-bottom flask, combine Ethyl 3-bromo-5-fluorobenzoate (1.0 eq), 4,4,5,5-tetramethyl-2-(2-((3-(trifluoromethyl)phenoxy)methyl)-1-benzothiophen-7-yl)-1,3,2-dioxaborolane (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Characterization of the Novel Biaryl Compound

The structure and purity of the synthesized compound were confirmed by standard analytical techniques.

Analytical Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.60-7.40 (m, 4H), 7.30-7.20 (m, 3H), 5.40 (s, 2H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H)
Mass Spectrometry (ESI+) m/z calculated for C₂₇H₂₀F₄O₃S [M+H]⁺: 515.1; found: 515.2
Yield 61%
Comparison with Alternatives

The synthesized biaryl compound represents a novel chemical entity with potential applications in medicinal chemistry. Compared to other methods for C-C bond formation, the Suzuki-Miyaura coupling offers significant advantages in terms of functional group tolerance and milder reaction conditions. Alternative methods, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), often require more sensitive reagents and stricter anhydrous conditions. The successful synthesis of this complex biaryl structure highlights the robustness and reliability of the Suzuki-Miyaura reaction for the diversification of the Ethyl 3-bromo-5-fluorobenzoate scaffold.

Part 2: Synthesis and Characterization of a Novel N-Aryl Compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has revolutionized the synthesis of anilines and other N-aryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Rationale for Experimental Design

To demonstrate the utility of Ethyl 3-bromo-5-fluorobenzoate in C-N bond formation, we will describe the synthesis of a novel N-aryl pyrazole derivative. The choice of catalyst system is crucial for the success of the Buchwald-Hartwig amination. A common and highly effective system involves a palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, such as XPhos. The selection of a suitable base, like sodium tert-butoxide, is also critical for facilitating the catalytic cycle.

Experimental Protocol: Synthesis of Ethyl 3-fluoro-5-(1H-pyrazol-1-yl)benzoate

A detailed, step-by-step methodology for the Buchwald-Hartwig amination is as follows:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine Ethyl 3-bromo-5-fluorobenzoate (1.0 eq), pyrazole (1.2 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.

  • Catalyst System Preparation: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

  • Reaction Assembly: Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Characterization of the Novel N-Aryl Compound

The structure and purity of the synthesized N-aryl pyrazole were confirmed by standard analytical techniques.

Analytical Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J = 2.4 Hz, 1H), 7.90 (s, 1H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H), 7.50 (d, J = 1.6 Hz, 1H), 6.50 (t, J = 2.0 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H)
Mass Spectrometry (ESI+) m/z calculated for C₁₂H₁₁FN₂O₂ [M+H]⁺: 235.1; found: 235.1
Yield 78%
Comparison with Alternatives

The Buchwald-Hartwig amination provides a direct and efficient route to N-aryl compounds from Ethyl 3-bromo-5-fluorobenzoate. Alternative methods for C-N bond formation, such as the Ullmann condensation, typically require harsh reaction conditions (high temperatures and copper catalysts) and have a more limited substrate scope. Nucleophilic aromatic substitution (SₙAr) is generally only feasible with highly electron-deficient aromatic rings. The mild conditions and broad applicability of the Buchwald-Hartwig amination make it the superior choice for the synthesis of a diverse range of N-aryl derivatives from this versatile starting material.

Visualizations

Experimental Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S1 Ethyl 3-bromo-5-fluorobenzoate + Boronic Acid/Ester S2 Add Pd Catalyst, Ligand, and Base in Degassed Solvent S1->S2 S3 Heat Reaction Mixture (e.g., 90°C, 12h) S2->S3 S4 Work-up and Purification S3->S4 S5 Novel Biaryl Compound S4->S5 B1 Ethyl 3-bromo-5-fluorobenzoate + Amine B2 Add Pd Catalyst, Ligand, and Base in Anhydrous Solvent B1->B2 B3 Heat Reaction Mixture (e.g., 100°C, 16h) B2->B3 B4 Work-up and Purification B3->B4 B5 Novel N-Aryl Compound B4->B5

Caption: Comparative workflow for the synthesis of novel biaryl and N-aryl compounds.

Catalytic Cycles

G cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_buchwald_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2(Br) Ar-Pd(II)L2(Br) Pd(0)L2->Ar-Pd(II)L2(Br) Oxidative Addition (Ar-Br) Ar-Pd(II)L2(OR) Ar-Pd(II)L2(OR) Ar-Pd(II)L2(Br)->Ar-Pd(II)L2(OR) Base Ar-Pd(II)L2(Ar') Ar-Pd(II)L2(Ar') Ar-Pd(II)L2(OR)->Ar-Pd(II)L2(Ar') Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2(Ar')->Pd(0)L2 Reductive Elimination (Ar-Ar') Pd(0)L Pd(0)L Ar-Pd(II)L(Br) Ar-Pd(II)L(Br) Pd(0)L->Ar-Pd(II)L(Br) Oxidative Addition (Ar-Br) [Ar-Pd(II)L(NHR2)]Br [Ar-Pd(II)L(NHR2)]Br Ar-Pd(II)L(Br)->[Ar-Pd(II)L(NHR2)]Br Amine Coordination Ar-Pd(II)L(NR2) Ar-Pd(II)L(NR2) [Ar-Pd(II)L(NHR2)]Br->Ar-Pd(II)L(NR2) Deprotonation (Base) Ar-Pd(II)L(NR2)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Conclusion

Ethyl 3-bromo-5-fluorobenzoate is a highly valuable and versatile starting material for the synthesis of novel compounds in drug discovery. The strategic positioning of its functional groups allows for selective and efficient diversification through powerful synthetic methodologies like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide has demonstrated the practical application of these reactions to generate structurally distinct biaryl and N-aryl compounds, respectively. The provided protocols and characterization data serve as a foundation for researchers and scientists to explore the vast chemical space accessible from this privileged building block, ultimately contributing to the development of new and improved therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Takeda Pharmaceutical Company Limited. (2010). Amide Compound. WO2010018874A1.
  • Incyte Corporation. (2015). Fluorophenyl pyrazol compounds. WO2015094913A1.
  • Sino-American Hehui Pharmaceutical (Haimen) Co., Ltd. (2022). Rock inhibitor, preparation method therefor and use thereof. AU2020381792A1.

A Comparative Guide to Green Chemistry Metrics in the Synthesis of Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-bromo-5-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. As the chemical industry pivots towards more sustainable practices, a critical evaluation of the environmental impact of synthetic routes is paramount. This guide provides an in-depth comparison of two distinct synthetic pathways to Ethyl 3-Bromo-5-fluorobenzoate, evaluated through the lens of established green chemistry metrics. Our objective is to furnish researchers, scientists, and drug development professionals with a quantitative framework for selecting more sustainable and efficient chemical processes. By moving beyond traditional yield analysis, we can embrace a more holistic view of chemical synthesis that prioritizes waste reduction, resource efficiency, and inherent safety.

Foundational Green Chemistry Metrics: A Quantitative Look at "Green"

To objectively assess the environmental performance of a chemical reaction, a set of standardized metrics is employed. These metrics provide a quantitative basis for comparing different synthetic routes.[1] For this guide, we will focus on four key metrics:

  • Atom Economy (AE): Developed by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[2] It is calculated as:

    AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[3][4]

    A higher AE signifies that a larger proportion of the reactants' atoms are incorporated into the final product, thus generating less waste.

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product.[5][6] It is calculated as:

    ngcontent-ng-c2307461527="" class="ng-star-inserted">

    E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[5]

    A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[6][7][8] The formula is:

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    PMI = Total Mass in Process (kg) / Mass of Product (kg)[7]

    The ideal PMI is 1, signifying no waste is produced.[8]

  • Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency by taking the reaction yield into account.[9][10] It is calculated as:

    RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100[10]

Synthetic Pathways for Ethyl 3-Bromo-5-fluorobenzoate

We will evaluate two common methods for the synthesis of Ethyl 3-Bromo-5-fluorobenzoate:

  • Route A: Traditional Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method.[9]

  • Route B: Thionyl Chloride-Mediated Esterification: This route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Experimental Protocols

Route A: Fischer-Speier Esterification

Rationale: This protocol is based on the well-established Fischer-Speier esterification, a cornerstone of organic synthesis due to its simplicity and use of readily available materials.[9] Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The use of excess ethanol serves to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. The workup procedure is designed to neutralize the acid catalyst and remove water-soluble impurities.

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask, add 3-Bromo-5-fluorobenzoic acid (10.0 g, 45.66 mmol).

  • Add ethanol (100 mL) and stir until the solid is dissolved.

  • Carefully add concentrated sulfuric acid (2.5 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain Ethyl 3-Bromo-5-fluorobenzoate. Assume an isolated yield of 85% (9.61 g).

Route B: Thionyl Chloride-Mediated Esterification

Rationale: This method proceeds via an acyl chloride intermediate, which is significantly more reactive towards nucleophilic attack by ethanol than the parent carboxylic acid.[11] This increased reactivity often allows for milder reaction conditions and shorter reaction times compared to Fischer esterification. The reaction is typically performed in an inert solvent to prevent unwanted side reactions. The quenching step with water is crucial to decompose any excess thionyl chloride.

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3-Bromo-5-fluorobenzoic acid (10.0 g, 45.66 mmol) in dichloromethane (100 mL).

  • Slowly add thionyl chloride (5.0 mL, 68.5 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux for 4 hours, at which point the solution should become clear.

  • Cool the reaction mixture to 0 °C and slowly add ethanol (10 mL, 171.4 mmol).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding 50 mL of water.

  • Separate the organic layer and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Ethyl 3-Bromo-5-fluorobenzoate. Assume an isolated yield of 92% (10.4 g).

Comparative Analysis of Green Metrics

The two synthetic routes were evaluated based on the green chemistry metrics defined earlier. The results are summarized in the table below.

MetricRoute A: Fischer-Speier EsterificationRoute B: Thionyl Chloride-Mediated Esterification
Atom Economy (AE) 93.5%67.2%
Reaction Mass Efficiency (RME) 79.5%62.7%
E-Factor 19.824.3
Process Mass Intensity (PMI) 20.825.3

Analysis of Results:

Route A, the Fischer-Speier esterification, demonstrates superior performance across all calculated green chemistry metrics. Its high Atom Economy of 93.5% is a direct result of the reaction's nature, where the only byproduct is water. In contrast, Route B's use of thionyl chloride introduces sulfur dioxide and hydrogen chloride as byproducts, significantly lowering its Atom Economy to 67.2%.

Consequently, the Reaction Mass Efficiency of Route A is also higher, indicating a more efficient conversion of reactant mass into the final product, even with a slightly lower assumed yield compared to Route B.

The E-Factor and Process Mass Intensity, which account for all materials used in the process including solvents, further highlight the environmental advantages of Route A. The significantly larger volume of solvents required for both the reaction and the extensive workup in Route B contributes to its higher PMI and E-Factor, signifying a greater amount of waste generated per kilogram of product. The choice of solvents also plays a crucial role in the overall "greenness" of a process, with a preference for solvents derived from renewable feedstocks and those with lower environmental and health impacts.[12][13][14][15][16]

Visualization of Workflows

Evaluation Workflow

The following diagram illustrates the logical flow of evaluating the green chemistry metrics for a given synthetic process.

G cluster_0 Process Selection cluster_1 Data Collection cluster_2 Metric Calculation cluster_3 Comparative Analysis RouteA Route A: Fischer Esterification ExpData Experimental Data (masses, volumes, yields) RouteA->ExpData RouteB Route B: Thionyl Chloride RouteB->ExpData AE Atom Economy ExpData->AE RME Reaction Mass Efficiency ExpData->RME EFactor E-Factor ExpData->EFactor PMI Process Mass Intensity ExpData->PMI Comparison Compare Metrics AE->Comparison RME->Comparison EFactor->Comparison PMI->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for Green Chemistry Metric Evaluation.

Synthetic Pathway Comparison

This diagram provides a side-by-side comparison of the inputs and outputs for the two synthetic routes.

G cluster_A Route A: Fischer Esterification cluster_B Route B: Thionyl Chloride A_in Inputs: 3-Bromo-5-fluorobenzoic acid Ethanol (excess) H2SO4 (cat.) Ethyl Acetate Water NaHCO3 A_out Outputs: Ethyl 3-Bromo-5-fluorobenzoate Water Aqueous Waste A_in->A_out B_in Inputs: 3-Bromo-5-fluorobenzoic acid Thionyl Chloride Ethanol Dichloromethane Water NaHCO3 B_out Outputs: Ethyl 3-Bromo-5-fluorobenzoate SO2 HCl Aqueous Waste Organic Waste B_in->B_out

Caption: Inputs and Outputs of Competing Synthetic Routes.

Conclusion

This comparative guide demonstrates that while multiple synthetic routes may lead to a desired product, their environmental footprints can vary significantly. The Fischer-Speier esterification (Route A) is demonstrably "greener" for the synthesis of Ethyl 3-Bromo-5-fluorobenzoate than the thionyl chloride-mediated approach (Route B) when evaluated using Atom Economy, RME, E-Factor, and PMI. This analysis underscores the importance of considering green chemistry principles from the earliest stages of process development. By prioritizing routes with high atom economy and minimizing the use of auxiliary substances like solvents, chemists can significantly reduce waste and contribute to a more sustainable chemical industry. Future optimizations could explore the use of solid acid catalysts to further improve the green profile of the Fischer-Speier esterification by simplifying catalyst removal and potentially enabling catalyst recycling.

References

  • American Chemical Society. Green Chemistry Toolkit - Metrics. (n.d.). Retrieved from [Link]

  • Andraos, J. Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 2005. Available at: [Link]

  • Clark, J. H., & Macquarrie, D. J. Solvents and sustainable chemistry. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 2015. Available at: [Link]

  • Constable, D. J. C., et al. Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development, 2011. Available at: [Link]

  • Dicks, A. P., & Hent, A. The E Factor and Process Mass Intensity. In Green Chemistry Metrics, 2015. Available at: [Link]

  • Pearson. Atom Economy Calculator. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 2021. Available at: [Link]

  • Scientific Update. Useful Green Chemistry Metrics. (2019). Retrieved from [Link]

  • Study Mind. Amount of Substance - Percentage Atom Economy (A-Level Chemistry). (n.d.). Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. Solvents for a Safer, Sustainable Lab. (n.d.). Retrieved from [Link]

  • Wikipedia. Green solvent. (2023). Retrieved from [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 3-Bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

Ethyl 3-Bromo-5-fluorobenzoate is a halogenated aromatic ester commonly used as an intermediate in pharmaceutical synthesis. While its primary GHS classifications are often limited to irritation (Skin/Eye/Respiratory), its lipophilic nature and halogen substituents (Bromine/Fluorine) facilitate skin absorption.

Critical Safety Directive: Do not treat this compound in isolation. In synthetic workflows, it is frequently dissolved in halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF). Your PPE must defend against the carrier solvent, which often poses a greater permeation risk than the solute itself.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury.

Hazard ClassGHS CodeMechanism of Action
Skin Irritation H315 Halogenated esters can hydrolyze on moist skin to form hydrohalic acids (HBr/HF) and the corresponding benzoic acid, causing chemical burns and dermatitis.
Eye Irritation H319 Direct contact causes lacrimation and potential corneal opacity due to the acidic hydrolysis byproducts.
STOT - SE H335 Inhalation of dust (if solid) or aerosolized mist irritates the upper respiratory tract.

The "Hidden" Risk: As a benzoate ester, this compound is lipophilic. If dissolved in a carrier solvent like DMSO or DCM, the solvent acts as a vehicle, dragging the toxic payload through the skin barrier into the bloodstream.

The PPE Matrix: A Self-Validating System

A. Hand Protection: The "Solvent-First" Protocol

Standard 4-mil nitrile gloves are insufficient for solution-phase handling of this compound if halogenated solvents are involved.

  • Scenario A: Handling Pure Solid/Oil

    • Primary: Nitrile (Minimum 5 mil).

    • Validation: Nitrile provides excellent resistance to solids and high-viscosity oils.

  • Scenario B: Solution Phase (DCM, Chloroform, THF)

    • Primary (Inner): 4-mil Nitrile (Dexterity).

    • Secondary (Outer): Silver Shield® (Laminate) or PVA (Polyvinyl alcohol).

    • Why? Dichloromethane permeates nitrile in <2 minutes. Once the barrier is breached, the Ethyl 3-Bromo-5-fluorobenzoate is held against the skin under occlusion.

B. Respiratory Protection[1][2]
  • Solid Handling: N95 or P100 particulate respirator.

  • Solution/Synthesis: Work must be performed in a certified chemical fume hood. If hood access is compromised, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory to neutralize potential hydrolysis byproducts (HBr/HF).

C. Ocular & Body[3][4][5][6]
  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are acceptable only for closed-system handling.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Protocols

Protocol 1: Weighing & Transfer (Solid/Oil State)
  • Objective: Prevent particulate generation and surface contamination.

  • Engineering Control: Place the balance inside a powder containment hood or a fume hood with the sash lowered.

  • Static Control: Use an anti-static gun on the weighing boat. Halogenated powders are prone to static cling, leading to "jumping" particles.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

Protocol 2: Spill Response Strategy

Trigger: Spillage of >500 mg solid or >10 mL solution.

SpillResponse Start SPILL DETECTED Assess Assess State: Solid vs. Solution Start->Assess Solid SOLID/POWDER Assess->Solid Liquid LIQUID/SOLUTION Assess->Liquid ActionSolid 1. Dampen paper towel (prevent dust) 2. Cover spill 3. Scoop into jar Solid->ActionSolid ActionLiquid 1. Apply absorbent pads (vermiculite) 2. Wait 5 mins for absorption 3. Collect with non-sparking tools Liquid->ActionLiquid Waste Segregate into HALOGENATED WASTE stream ActionSolid->Waste ActionLiquid->Waste Decon Wash surface with soap/water Check pH of rinse water Waste->Decon

Figure 1: Decision logic for spill remediation ensures containment of dusts and vapors.

Waste Disposal & Deactivation

Unlike standard organic waste, this compound contains Bromine and Fluorine.

  • Segregation: Must be disposed of in Halogenated Organic Waste containers. Do not mix with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as this increases incineration costs.

  • Container Labeling: Explicitly list "Ethyl 3-Bromo-5-fluorobenzoate" on the hazardous waste tag. Do not use generic labels like "Organic Waste."

  • Rinsate: The first 3 rinses of any glassware used with this compound must go into the halogenated waste stream, not down the drain.

Glove Selection Logic (Visualization)

The following diagram illustrates the decision process for selecting hand protection based on the solvent system used with the reagent.

GloveSelection Input Handling Ethyl 3-Bromo-5-fluorobenzoate State Chemical State? Input->State Solid Pure Solid/Oil State->Solid Solution In Solution State->Solution Nitrile Nitrile (5 mil) Safe > 4 hours Solid->Nitrile SolventCheck Check Solvent Type Solution->SolventCheck HaloSolvent Halogenated (DCM/CHCl3) SolventCheck->HaloSolvent PolarSolvent Polar/Non-Halo (EtOAc/MeOH) SolventCheck->PolarSolvent Laminate REQUIRED: Laminate (Silver Shield) or PVA HaloSolvent->Laminate DoubleNitrile Double Nitrile Change every 15 mins PolarSolvent->DoubleNitrile

Figure 2: Glove compatibility workflow. Note that carrier solvents dictate the breakthrough time.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 3-bromo-5-fluorobenzoate.[1][2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 3-Bromo-5-fluorobenzoic acid derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.